Product packaging for IE-N protein(Cat. No.:CAS No. 137951-97-4)

IE-N protein

Cat. No.: B1178695
CAS No.: 137951-97-4
Attention: For research use only. Not for human or veterinary use.
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Description

The IE-N Protein is a reagent for life science research. The precise identity and applications of a protein named "this compound" are not defined in major public scientific databases. The name suggests two primary possibilities, which researchers should clarify with the supplier. One possibility is that it refers to a protein native to the Inner Ear (IE) , given that proteomic studies have identified hundreds of proteins uniquely expressed in specialized cells like hair cells, which are critical for auditory and vestibular function . Alternatively, the "N" may denote the Nucleocapsid (N) Protein , a key structural component in viruses like SARS-CoV-2. The viral N protein is essential for processes including viral RNA packaging, replication, and modulation of host cell responses such as apoptosis and inflammation . Researchers are advised to confirm the specific biological source, sequence, and validated applications directly with the manufacturer. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

137951-97-4

Molecular Formula

C11H8ClNO

Synonyms

IE-N protein

Origin of Product

United States

Molecular Architecture and Structural Biology of the N Protein

Primary Structure and Evolutionary Conservation Across Viral Genera

Coronavirus N proteins show significant conservation, particularly in functional elements such as RNA-binding motifs and domains that interact with the membrane (M) protein. nih.govfrontiersin.orgnih.govbiorxiv.orgebi.ac.ukasm.org While high sequence homology is observed within specific coronavirus genera, the homology is more divergent between genera, although the core functional regions remain conserved. asm.org For instance, the SARS-CoV-2 N protein shares approximately 90% sequence homology with the SARS-CoV N protein, implying conserved functional significance. nih.govijbs.com Structural similarities, especially in the C-terminal domains, are also noted across different coronaviruses. wikipedia.org The resemblance between the N proteins of coronaviruses and arteriviruses suggests a common evolutionary origin within the Order Nidovirales. wikipedia.orgnih.gov Analysis of mutations in SARS-CoV-2 has revealed that the central linker region, an IDR, tends to accumulate more missense mutations compared to the structured domains, indicating a higher tolerance for sequence variation in this flexible region. wikipedia.orgelifesciences.org Due to its conserved nature and role in the viral life cycle, the N protein is considered a promising target for antiviral strategies and vaccine development. wikipedia.orgnih.govfrontiersin.org

Domain Organization and Inter-domain Dynamics

The coronavirus N protein is typically composed of two well-defined, globular domains: the N-terminal domain (NTD) and the C-terminal domain (CTD). news-medical.netfrontiersin.orgnih.govijbs.comnih.govbiorxiv.orgebi.ac.ukbiorxiv.orgasm.orgoup.comnih.govfrontiersin.orgnih.govnih.gov These structured domains are connected and flanked by intrinsically disordered regions (IDRs), which can constitute nearly half of the protein's total length. asm.orgelifesciences.orgresearchgate.net The primary IDRs include the N-terminal arm (N-arm), a central linker region situated between the NTD and CTD, and a C-terminal tail (C-tail). nih.govbiorxiv.orgoup.comfrontiersin.orgelifesciences.orgnih.govresearchgate.net

In the absence of viral RNA, the full-length N protein exists as dynamic dimers, with the NTD and CTD adopting extended conformations. nih.govbiorxiv.orgresearchgate.net Upon binding to RNA, the protein undergoes a conformational change, becoming more compact. nih.govbiorxiv.org The intrinsic flexibility and dynamic nature of the N protein, particularly within its IDRs, are critical for its diverse functions, including binding to RNA and interacting with other viral and host proteins. news-medical.netnih.govfrontiersin.orgelifesciences.orgnih.govresearchgate.net

Table 1: Domain Organization of Coronavirus Nucleocapsid Protein

Domain/RegionTypeApproximate Location (SARS-CoV-2)Primary Function(s)
N-terminal arm (N-arm / IDR1)Intrinsically DisorderedResidues 1–48RNA binding, contributes to dynamics
N-terminal Domain (NTD)StructuredResidues 44–180Primary RNA binding, TRS binding and melting
Linker Region (SR-IDR2)Intrinsically DisorderedResidues 181–254Flexible connector, SR-rich, phosphorylation site, NSP3 interaction
C-terminal Domain (CTD)StructuredResidues 255–364Dimerization, RNA binding, packaging signal recognition
C-terminal tail (C-tail / IDR3)Intrinsically DisorderedResidues 365–419Oligomerization, M protein interaction, RNA binding

N-Terminal Domain (NTD): Characterization of Nucleic Acid Interaction Motif

The N-terminal domain (NTD), also referred to as the RNA binding domain (RBD), is a structured globular domain primarily responsible for binding to viral RNA. news-medical.netfrontiersin.orgnih.govijbs.combiorxiv.orgebi.ac.ukbiorxiv.orgasm.orgoup.comfrontiersin.orgasm.orgnih.gov It contains a prominent basic U-shaped cleft that facilitates nucleic acid interaction. news-medical.netbiorxiv.orgnih.gov The NTD is particularly known for its ability to specifically bind and melt transcriptional regulatory sequences (TRS), which are important for subgenomic RNA synthesis. news-medical.netbiorxiv.orgnih.govnih.gov This specific binding involves aromatic amino acid-nucleobase stacking interactions. nih.govnih.gov A beta-hairpin structure within the SARS-CoV-2 NTD, rich in basic amino acids, contributes significantly to its RNA binding capacity. nih.gov The NTD can also unwind RNA and DNA duplexes, a function critical for viral replication and transcription. oup.comnih.gov Studies have shown that mutations in key residues within the NTD can severely impair its RNA unwinding activity and consequently impact viral replication. nih.govnih.gov While the NTD is a primary RNA binding module, other regions of the N protein, including the CTD and IDRs, also contribute to nucleic acid binding. asm.orgoup.comelifesciences.org

C-Terminal Domain (CTD): Characterization of Protein Multimerization Interface

The C-terminal domain (CTD), also known as the dimerization domain (DD), is a structured domain crucial for the self-association of the N protein. news-medical.netfrontiersin.orgnih.govijbs.combiorxiv.orgebi.ac.ukbiorxiv.orgasm.orgoup.comnih.govfrontiersin.orgnih.govnih.gov The CTD forms a stable, tightly intertwined dimer, often described as a domain-swapped structure, which serves as the fundamental building block for the higher-order oligomerization of the N protein required for nucleocapsid assembly. nih.govnih.govnih.gov The dimerization interface involves extensive interactions between the two monomers, burying a substantial surface area. nih.govnih.gov The CTD dimer possesses a positively charged groove believed to be involved in recognizing the viral packaging signal (PS) and facilitating the assembly of the RNP into virions. news-medical.netbiorxiv.org The N-terminal region of the CTD, characterized by its basic amino acid composition, also contributes to nucleic acid binding. nih.gov The CTD's primary role in dimerization provides a platform for recruiting viral RNA. ebi.ac.uk Furthermore, the flexible C-terminal tail, located immediately after the CTD, also influences protein oligomerization, potentially promoting tetramer formation. news-medical.netbiorxiv.org Deletion of the C-terminal tails has been shown to disrupt liquid-liquid phase separation, highlighting their role in higher-order protein organization. nih.gov Specific residues within the CTD have been identified as being part of both the oligomerization interface and predicted RNA-binding regions. rcsb.org

Intrinsically Disordered Regions (IDRs): Linker Region, N-arm, and C-tail Structure and Dynamics

The linker region, situated between the NTD and CTD, acts as a flexible connector, limiting direct interactions between the two structured domains and allowing them to function relatively independently. oup.com This region is often rich in serine and arginine residues (SR-linker) and plays a regulatory role. news-medical.netfrontiersin.orgnih.govbiorxiv.orgebi.ac.ukasm.orgoup.comfrontiersin.orgnih.govnih.gov Mutations within the SR-linker have been linked to the emergence of highly transmissible SARS-CoV-2 variants, underscoring its functional importance. news-medical.netnih.gov The SR-IDR2 in SARS-CoV-2 has been observed to exhibit a propensity for forming both helical and disordered polar structures. frontiersin.orgnih.gov The linker region is also involved in dynamic interactions with other viral proteins, such as NSP3, which is essential for targeting the N protein to the viral replication and transcription complexes (RTCs). frontiersin.orgnih.gov Both the N-arm and the linker region are crucial for modulating the affinity of N protein for RNA, while the SR region within the linker is specifically important for the NTD's RNA melting activity. nih.gov

The C-terminal tail (C-tail) is another important IDR located at the very end of the protein. It plays a role in protein oligomerization and mediates interactions with the viral membrane (M) protein, which is critical for viral assembly. news-medical.netelifesciences.orgnih.gov The C-arm IDR can be further subdivided and contains regions with distinct properties, including a transient helix in the N3 region that may be involved in recognizing the packaging signal and interacting with the M protein. elifesciences.org The IDRs collectively are vital for the biological function of the N protein and contribute to processes like liquid-liquid phase separation (LLPS), which is implicated in RNP formation and viral assembly. ijbs.comfrontiersin.orgelifesciences.orgresearchgate.net

Post-Translational Modifications and Regulatory Impact

The N protein is a phosphoprotein that undergoes various post-translational modifications (PTMs), with phosphorylation being a prominent example. nih.govbiorxiv.org PTMs significantly expand the functional diversity of proteins by altering their structure, activity, localization, and interactions with other molecules. hi.isthermofisher.comabcam.comnih.govnews-medical.net Phosphorylation, a reversible PTM involving the addition of a phosphate (B84403) group catalyzed by protein kinases and removed by protein phosphatases, acts as a molecular switch that can activate or deactivate protein function and induce conformational changes. thermofisher.comabcam.comnih.govnews-medical.netwikipedia.org While phosphorylation can occur on serine, threonine, tyrosine, and histidine residues, serine and threonine phosphorylation are particularly common in eukaryotes. abcam.comnih.govnews-medical.netwikipedia.org

Phosphorylation Events: Sites, Kinases, and Functional Consequences

Phosphorylation has been specifically observed within the serine and arginine-rich (SR) linker region of the N protein. news-medical.netoup.com This modification has significant functional consequences. Phosphorylation of the SR linker has been shown to reduce the affinity of the N protein for RNA. news-medical.netoup.com This reduced RNA binding affinity, in turn, can promote liquid-liquid phase separation (LLPS) of the N protein, facilitating its condensation with viral RNA and other viral or host proteins. news-medical.net This phase separation is thought to play a role in the formation of RNP granules and viral assembly. While specific kinases targeting the N protein in the context of viral infection are areas of ongoing research, cellular kinases such as MAPKs, PKA, and PKC are generally known to be involved in the phosphorylation of serine and threonine residues. abcam.com The phosphorylation status of the N protein, particularly within its IDRs, thus serves as a critical regulatory mechanism influencing its interactions, localization, and ultimately, its diverse functions in the viral life cycle.

Table 2: Impact of SR-Linker Phosphorylation on N Protein Function

Modification EventLocationEffect on RNA Binding AffinityEffect on Phase SeparationFunctional Consequence
PhosphorylationSR-Linker (IDR)ReducedPromotes Liquid-Liquid Phase Separation (LLPS) with RNA/proteinsFacilitates RNP granule formation and viral assembly
Dephosphorylation (Implied)SR-Linker (IDR)IncreasedPotentially reduces LLPSMay favor tighter RNA packaging or other interactions

Other Identified Covalent Modifications

Proteins can undergo various covalent modifications that influence their structure, function, and interactions. Common post-translational modifications (PTMs) include phosphorylation, acetylation, methylation, ubiquitination, and glycosylation. fiveable.methermofisher.comiucr.orgwikipedia.org

The Nucleocapsid protein is known to be a phosphoprotein, with phosphorylation, particularly in the SR-rich linker region, playing a significant role in regulating its functions, including RNA binding affinity and LLPS properties. biorxiv.orgplos.org While phosphorylation is a well-established modification, research continues to explore other potential covalent modifications that may occur on the N protein and their impact on the viral life cycle. These could include acetylation, methylation, or ubiquitination, which are common PTMs in other proteins and can affect protein stability, localization, and interactions. fiveable.meiucr.orgwikipedia.org The specific "other identified covalent modifications" beyond phosphorylation on the N protein are an active area of research, with detailed findings often dependent on the specific virus and host cell context.

Oligomerization and Higher-Order Protein Assembly

A key functional characteristic of the Nucleocapsid protein is its ability to self-associate, forming dimers and higher-order oligomers. This property is fundamental for condensing the viral RNA genome and forming the ribonucleoprotein (RNP) complex, which is essential for viral assembly and replication. plos.orgasm.orgelifesciences.org

Mechanisms of Dimerization and Self-Association

Dimerization of the N protein is primarily mediated by its C-terminal domain (CTD). nih.govoup.complos.orgasm.org Structural studies have revealed that the CTD forms a stable, intertwined dimer, which serves as a basic building block for higher-order assembly. nih.govplos.org Beyond dimerization, the N protein undergoes further self-association to form tetramers, hexamers, and potentially even larger oligomeric species. nih.govasm.org The intrinsically disordered regions, particularly the N- and C-terminal extensions, also contribute to regulating these higher-order oligomerization events. asm.org

The mechanisms driving self-association involve a combination of protein-protein interactions, including electrostatic interactions and potentially hydrophobic contacts, particularly within the CTD and IDRs. plos.orgembopress.orgoup.com The transient nature of some of these interactions is crucial for the dynamic assembly and disassembly required during the viral life cycle. plos.org

Formation of Higher-Order Complexes and Filamentous Structures

The oligomerization of the N protein, in conjunction with its interaction with viral RNA, leads to the formation of higher-order ribonucleoprotein complexes. These complexes can adopt various architectures, including filamentous or helical structures, which encapsidate the viral genome. biorxiv.orgresearchgate.netnih.govnih.gov Electron microscopy studies have revealed that the N protein can assemble into flexible, filamentous structures in the presence of RNA. biorxiv.orgresearchgate.netnih.gov

The formation of these filamentous structures is influenced by factors such as the concentration of N protein and RNA, as well as ionic strength. biorxiv.org Specific regions of the viral RNA, such as the 5′ and 3′ untranslated regions and proposed packaging signals, can promote the assembly of N protein into these higher-order structures. nih.govnih.gov The ability of the N protein to form these dynamic, higher-order assemblies is directly linked to its function in compacting the large viral genome and facilitating the formation of the viral nucleocapsid within the virion. oup.comelifesciences.org

Liquid-Liquid Phase Separation (LLPS) Properties and Functional Implications

A significant area of research regarding the Nucleocapsid protein is its capacity to undergo liquid-liquid phase separation (LLPS). This process involves the demixing of proteins and nucleic acids from the surrounding cellular environment to form dynamic, membraneless compartments or condensates. nih.govmdpi.com

Molecular Determinants of LLPS Induction

The LLPS of the N protein is a complex process driven by multivalent interactions between N protein molecules and with viral RNA. Several molecular determinants contribute to the induction and regulation of N protein LLPS. The intrinsically disordered regions (IDRs), particularly the N-terminal IDR and the central linker region, are crucial for condensate formation. nih.govembopress.org While IDRs are important, the folded domains (NTD and CTD) and their ability to mediate multivalent contacts also contribute to LLPS. embopress.org

RNA is a key driver of N protein LLPS. The interaction between the positively charged N protein and negatively charged RNA molecules promotes phase separation through strong electrostatic interactions. biorxiv.orgembopress.orgmolbiolcell.orgoup.commolbiolcell.org The concentration and type of RNA can modulate the properties of the resulting condensates. biorxiv.orgnih.govembopress.org

Environmental factors such as pH and salt concentration also profoundly influence N protein LLPS. biorxiv.orgembopress.orgmolbiolcell.orgoup.comresearchgate.netmdpi.commolbiolcell.org Changes in pH can alter the protonation state of amino acid residues, affecting electrostatic interactions. molbiolcell.orgmolbiolcell.org For example, protonation of specific histidine residues has been shown to be essential for LLPS under certain buffer conditions. molbiolcell.orgmolbiolcell.org High salt concentrations can disrupt the electrostatic interactions, leading to the dissolution of the condensates. biorxiv.orgoup.com Post-translational modifications, such as phosphorylation, are also critical regulators of N protein LLPS, modulating its interaction with RNA and its self-association properties. biorxiv.orgplos.orgresearchgate.net

Here is a table summarizing some key molecular determinants of N protein LLPS:

Molecular DeterminantDescriptionImpact on LLPSSource
Intrinsically Disordered Regions (IDRs)Flexible regions lacking fixed 3D structure (N-terminal IDR, linker IDR, C-terminal IDR).Essential for condensate formation and dynamic properties. nih.govembopress.org
Folded Domains (NTD, CTD)Structured regions involved in RNA binding (NTD) and dimerization (CTD).Contribute multivalent contacts and are necessary for robust LLPS. oup.comembopress.org
Viral RNAGenomic and subgenomic RNA molecules.Key driver of LLPS through electrostatic and specific interactions. biorxiv.orgnih.govembopress.orgmolbiolcell.orgoup.commolbiolcell.org
pHAcidity or alkalinity of the environment.Influences electrostatic interactions through amino acid protonation. molbiolcell.orgmolbiolcell.org
Salt ConcentrationConcentration of ions in the environment.Affects electrostatic interactions; high salt disrupts condensates. biorxiv.orgoup.com
PhosphorylationAddition of phosphate groups, particularly in the SR-rich linker.Modulates RNA binding and self-association, regulating LLPS. biorxiv.orgplos.orgresearchgate.net

Role of LLPS in Compartmentalization and Viral Processes

The ability of the N protein to undergo LLPS is not merely a passive physical phenomenon but plays active and crucial roles in various aspects of the viral life cycle. LLPS facilitates the formation of biomolecular condensates that serve as functional compartments within the host cell. nih.govmdpi.com

These condensates are hypothesized to concentrate viral RNA, N protein, and host factors necessary for viral replication and transcription, thereby increasing the efficiency of these processes. researchgate.netmdpi.comoup.comfrontiersin.org For instance, N protein LLPS may promote the cooperative association of the viral RNA-dependent RNA polymerase (RdRp) complex with RNA, enhancing transcription and replication rates. researchgate.net

Furthermore, N protein LLPS is implicated in the packaging of the viral genome into nascent virions. researchgate.netnih.govfrontiersin.org The formation of N-RNA condensates is thought to be a critical step in selectively packaging the full-length viral genomic RNA for assembly into new viral particles. nih.govfrontiersin.org

Beyond its direct roles in replication and assembly, N protein LLPS can also influence host cellular processes and contribute to immune evasion. N protein condensates can interact with and modulate host cellular compartments, such as stress granules. researchgate.netnih.govelifesciences.org By partitioning into or disrupting these host granules, the N protein may interfere with cellular antiviral responses. researchgate.netnih.gov For example, the N protein can bind to and disrupt phase-separated droplets formed by the mitochondrial antiviral-signaling (MAVS) protein, thereby interfering with MAVS-mediated innate immune signaling. researchgate.netnih.gov

Biosynthesis, Expression, and Cellular Localization of the N Protein

Transcriptional and Translational Mechanisms of Gene Expression

The synthesis of the N protein, like other viral proteins, is a multi-stage process that begins with the transcription of the viral gene into messenger RNA (mRNA) and culminates in the translation of that mRNA into a polypeptide chain by the host cell's ribosomes. wikipedia.org

Transcription: Viral gene expression is often temporally regulated, occurring in a cascade where different classes of genes are expressed at specific times after infection. mdpi.com Genes can be classified as immediate early, early, and late. mdpi.com Immediate early genes are typically transcribed shortly after the virus enters the host cell, and their products often include regulatory proteins that activate the transcription of other viral genes. mdpi.com The N protein gene is transcribed by RNA polymerases, and in some viruses, this process occurs in the nucleus using the host's machinery, while in others, it happens in the cytoplasm via a virus-encoded RNA polymerase. wikipedia.orgmdpi.com

Translation: Following transcription, the mature mRNA is exported from the nucleus to the cytoplasm for translation. wikipedia.org The process involves the following key stages:

Initiation: Ribosomal subunits assemble on the mRNA molecule, typically near the 5' end, to identify the start codon. nih.govnyu.edu

Elongation: The ribosome moves along the mRNA, reading codons and recruiting transfer RNA (tRNA) molecules carrying the corresponding amino acids. The ribosome's peptidyl transferase activity catalyzes the formation of peptide bonds, creating a growing polypeptide chain. nih.govnih.gov

Termination: When the ribosome encounters a stop codon on the mRNA, it releases the completed polypeptide chain, and the ribosomal subunits dissociate. nih.gov

The resulting polypeptide chain then folds into its functional three-dimensional structure. wikipedia.org The primary structure, or amino acid sequence, is determined by the gene's DNA sequence, and this dictates the final folded shape and function of the protein. khanacademy.org For some viruses, like coronaviruses, the N protein is one of the most abundant viral proteins produced in an infected cell. nih.gov

Subcellular Distribution within Host Cells

The subcellular localization of the N protein is critical for its function and can vary between different viruses and even within different stages of the viral life cycle. nih.govnih.gov While it is a core component of the viral particle, the N protein is also distributed to various compartments within the host cell, including the cytoplasm, nucleus, and sometimes the nucleolus. illinois.edunih.gov

In cells infected with Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), for example, the N protein is found almost exclusively in the cytoplasm. nih.govillinois.edu However, for other coronaviruses, such as infectious bronchitis virus (IBV), and arteriviruses like porcine reproductive and respiratory syndrome virus (PRRSV), the N protein localizes to both the cytoplasm and the nucleolus. nih.govasm.org The nucleolus is a sub-nuclear structure involved in ribosome biogenesis and cellular stress responses, and the presence of viral proteins like N in this compartment suggests an interaction with these fundamental host cell processes. nih.gov

Bioinformatic analyses have identified potential nuclear localization signals (NLS) within the amino acid sequence of various N proteins, which are short motifs that mediate transport into the nucleus. nih.govasm.org Despite the presence of these putative signals in the SARS-CoV N protein, experimental studies using confocal microscopy have shown that it remains predominantly in the cytoplasm, suggesting that its nuclear import is either inefficient or tightly regulated. nih.govillinois.eduasm.org

Virus Family/GenusN Protein Primary LocalizationOther Observed LocalizationsReference
SARS-CoV (Coronavirus)CytoplasmVery rare nucleolar presence in overexpressed systems nih.govillinois.edu
Infectious Bronchitis Virus (IBV) (Coronavirus)Cytoplasm & Nucleolus- nih.govasm.org
Mouse Hepatitis Virus (MHV) (Coronavirus)Cytoplasm & Nucleolus- asm.org
Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) (Arterivirus)Cytoplasm & Nucleolus- nih.govasm.org

Intracellular Trafficking and Nucleocytoplasmic Shuttling Dynamics

The movement of proteins between the cytoplasm and the nucleus is a highly regulated process known as nucleocytoplasmic shuttling. nih.gov This trafficking is essential for many cellular functions and is often exploited by viruses. nih.govspringernature.com The transport occurs through nuclear pore complexes (NPCs), which are large protein structures embedded in the nuclear envelope that control the passage of macromolecules. nih.govplos.org

The ability of N proteins to enter and exit the nucleus is governed by specific trafficking signals within their amino acid sequence. nih.govrupress.org

Nuclear Localization Signals (NLS): These sequences are recognized by importin proteins, which facilitate the transport of the cargo protein into the nucleus. asm.orgnih.gov NLS motifs are typically rich in basic amino acids like lysine and arginine. asm.org For instance, the SARS-CoV N protein has several predicted NLS motifs. asm.org

Nuclear Export Signals (NES): These signals mediate the export of proteins from the nucleus back to the cytoplasm. researchgate.netpnas.org This process often involves the export shuttle protein CRM1. asm.orgresearchgate.net Treatment of cells with leptomycin B (LMB), an inhibitor of CRM1, can cause proteins with a CRM1-dependent NES to accumulate in the nucleus. asm.org

The dynamic shuttling of the N protein suggests it may have functions in both the nucleus and the cytoplasm. nih.govplos.org In the nucleus, it may interact with host cell processes to create a favorable environment for viral replication. plos.org For example, some N proteins can influence the host cell cycle or interfere with the innate immune response by suppressing interferon production. plos.orgnih.gov The subsequent export back to the cytoplasm is necessary for its primary role in packaging the viral RNA genome and assembling new virus particles. nih.govnih.gov The balance between nuclear import and export determines the steady-state subcellular distribution of the N protein. nih.gov

Trafficking SignalFunctionMediating Proteins (Examples)Inhibitors (Examples)Reference
Nuclear Localization Signal (NLS)Mediates import into the nucleusImportin-α- asm.orgnih.gov
Nuclear Export Signal (NES)Mediates export from the nucleusCRM1/Exportin1Leptomycin B (LMB) asm.orgrupress.orgresearchgate.net
Nucleolar Localisation Signal (NoLS)Mediates accumulation in the nucleolus-- nih.govasm.org

Molecular Mechanisms of N Protein Function in the Viral Life Cycle

Viral Genome Packaging and Ribonucleoprotein (RNP) Complex Formation

A fundamental role of the N protein is to package the viral RNA genome into a stable, helical ribonucleoprotein (RNP) complex. nih.govfrontiersin.org This process is essential for protecting the viral genome and for the subsequent assembly of new virions.

The formation of the RNP complex is initiated by the binding of the N protein to the viral genomic RNA. frontiersin.org This interaction is not random; the N protein is thought to recognize specific packaging signals within the viral RNA. nih.gov For instance, in SARS-CoV, fragments of the N protein containing the dimerization domain have been shown to bind to a putative packaging signal within the viral RNA. nih.gov This binding is a key step that leads to the encapsidation of the genome. wikipedia.org The N protein also acts as a chaperone, assisting in the proper folding of the genomic RNA. wikipedia.org

The N protein is indispensable for the assembly of new virus particles. wikipedia.org Following the formation of the RNP complex, the N protein interacts with the viral membrane (M) protein. wikipedia.orgnih.gov This interaction, which occurs via the C-termini of both proteins, is crucial for the specific encapsidation of the genome into the budding viral particle. sinobiological.combiorxiv.org The association of the N protein-RNA complex with the M protein at the endoplasmic reticulum-Golgi intermediate compartment (ERGIC) facilitates the assembly and budding of new virions. frontiersin.orgimmunologyresearchjournal.com

Interacting Viral Proteins with N Protein Function in Viral Life Cycle Reference
M (Membrane) Protein Essential for virion assembly and budding; facilitates genome encapsidation. sinobiological.comwikipedia.orgnih.gov
S (Spike) Protein Involved in the formation of the viral envelope along with M and E proteins. frontiersin.org
E (Envelope) Protein Plays a role in viral assembly and budding. frontiersin.org

Regulation of Viral Replication and Transcription

Beyond its structural role in packaging the genome, the N protein is also an active participant in the viral replication and transcription processes. ijbs.com

The N protein is known to enhance the synthesis of viral RNA. ijbs.com It is localized to the replication transcription complexes (RTCs) where it contributes to regulating viral RNA synthesis during both replication and transcription. ijbs.comresearchgate.net The N protein's involvement is thought to enable high initiation and elongation rates during viral transcription, possibly through mechanisms involving liquid-liquid phase separation (LLPS). ijbs.com

At the early stages of infection, the N protein localizes to the RTCs. ijbs.com In this location, it is believed to enhance viral replication and transcription by recruiting other viral proteins and host factors to these complexes. ijbs.com By acting as a scaffold, the N protein can bring together the necessary components for efficient viral RNA synthesis. ijbs.com Furthermore, the N protein can interact with human ribonucleoproteins, suggesting it may modulate the formation of protein/RNA granules within the host cell to create a favorable environment for viral replication. ijbs.com

Domains of the N Protein and their Functions Key Characteristics Reference
N-terminal Domain (NTD) Responsible for RNA binding. ijbs.comoup.com
C-terminal Domain (CTD) Involved in dimerization of the N protein. ijbs.comoup.com
Intrinsically Disordered Regions (IDRs) Flank the structured domains and are involved in liquid-liquid phase separation. nih.govoup.com
Serine/Arginine-rich (SR) linker A flexible region connecting the NTD and CTD. oup.com

Modulation of Subgenomic mRNA Synthesis and Gene Expression

The Nucleocapsid (N) protein is a critical multifunctional phosphoprotein that plays a central role in the viral life cycle, extending beyond its structural function of encapsidating the viral genome. frontiersin.orgijbs.com A key aspect of its function is the intricate modulation of subgenomic mRNA (sgmRNA) synthesis and the subsequent regulation of viral gene expression. frontiersin.orgmdpi.com This regulation is essential for producing the necessary structural and accessory proteins in the correct proportions and at the appropriate times during infection.

The synthesis of sgmRNAs in many positive-strand RNA viruses, including coronaviruses, occurs through a unique mechanism known as discontinuous transcription. medrxiv.orgmdpi.com This process involves the viral RNA-dependent RNA polymerase (RdRp) complex transcribing the positive-sense genomic RNA into a full-length negative-sense template. annualreviews.org Subsequently, this negative-strand template is used to synthesize a nested set of sgmRNAs. medrxiv.orgtaylorandfrancis.com

The N protein is an indispensable component for efficient coronavirus subgenomic mRNA transcription. medrxiv.orgnih.gov Its involvement is multifaceted, beginning with its role in the formation of the ribonucleoprotein (RNP) complex, which is fundamental for viral mRNA transcription and protein replication. frontiersin.org The N protein enhances the efficiency of sgmRNA transcription, ensuring robust production of viral proteins. nih.govnih.gov

One of the key mechanisms by which the N protein influences sgmRNA synthesis is through its interaction with transcription-regulatory sequences (TRS). medrxiv.org During the synthesis of negative-strand subgenomic RNAs, the RdRp complex pauses at TRS sites located before different open reading frames (ORFs). The N protein is thought to facilitate the "template switching" of the RdRp, where the polymerase disengages from the template and re-associates at the leader sequence at the 5' end of the genome. taylorandfrancis.com This process results in the generation of a nested set of negative-strand sgRNAs, each containing the leader sequence fused to a different "body" sequence from the genome. These negative-strand sgRNAs then serve as templates for the synthesis of the corresponding positive-strand sgmRNAs, which are translated into viral proteins. medrxiv.orgmdpi.com

Furthermore, the N protein has been shown to protect viral mRNAs from degradation by the host cell's surveillance mechanisms. medrxiv.org Specifically, the N protein can inhibit the nonsense-mediated decay (NMD) pathway, a host mechanism that typically degrades aberrant mRNAs. pnas.org By counteracting NMD, the N protein ensures the stability of viral mRNAs, thereby facilitating efficient viral replication. pnas.org

The influence of the N protein also extends to the modulation of host gene expression. frontiersin.org It can interact with various host cell proteins involved in transcription and translation, such as the Poly(A)-binding protein (PABP), to manipulate the host cellular machinery for the benefit of the virus. nih.govfrontiersin.org Research indicates that the N protein can interfere with the host's antiviral response by modulating the expression of genes involved in innate immunity. nih.gov For instance, it has been shown to interfere with the phosphorylation and nuclear translocation of STAT1 and STAT2, key components of the interferon signaling pathway, leading to reduced expression of interferon-stimulated genes (ISGs). nih.govnih.gov

The table below summarizes key research findings on the interactions and effects of the N protein on mRNA synthesis and gene expression.

Interacting Partner/Process Effect of N Protein Interaction Functional Outcome Supporting Evidence
Viral RNA-dependent RNA polymerase (RdRp) / Transcription-Regulatory Sequences (TRS) Facilitates discontinuous transcription and template switching.Essential for the synthesis of the full complement of subgenomic mRNAs. medrxiv.orgtaylorandfrancis.com
Viral Genomic and Subgenomic RNA Binds to and encapsidates viral RNA, forming the RNP complex. Enhances transcription efficiency.Protects viral RNA; provides the structural basis for transcription and replication. frontiersin.orgnih.gov
Host Nonsense-Mediated Decay (NMD) Pathway Acts as an inhibitor of the NMD pathway.Protects viral mRNAs from degradation, increasing their stability and translational efficiency. medrxiv.orgpnas.org
Host Interferon Signaling Pathway (e.g., STAT1, STAT2) Inhibits phosphorylation and nuclear translocation of key signaling molecules.Suppresses the host antiviral response by downregulating the expression of interferon-stimulated genes. nih.govnih.gov
Host Poly(A)-binding protein (PABP) Interacts with PABP.Potentially modulates host and viral mRNA translation rates to favor viral protein synthesis. frontiersin.org
Host G3BP1/2 proteins Sequesters G3BP1/2, which are key components of stress granules.Modulates host mRNA stability and suppresses the host's stress-induced gene expression changes. frontiersin.orgnih.gov

N Protein Mediated Host Pathogen Interactions and Immune Modulation

Antagonism of Host Antiviral Innate Immune Responses

A critical function of the N protein during infection is to suppress the host's innate immunity. plos.org Viruses, particularly RNA viruses, are detected by host pattern recognition receptors (PRRs) that recognize pathogen-associated molecular patterns (PAMPs), such as double-stranded RNA (dsRNA), which is often produced during viral replication. nih.gov This recognition triggers powerful antiviral responses, including the RNA interference (RNAi) pathway and the production of interferons (IFNs). frontiersin.orgbiorxiv.org The N protein has evolved sophisticated mechanisms to disrupt these pathways at multiple key steps. frontiersin.orgmdpi.com

Inhibition of RNA Interference (RNAi) Pathway

The N protein is an effective dsRNA-binding protein, a key feature of its ability to suppress RNAi. biorxiv.orgresearchgate.net By binding to and sequestering dsRNA intermediates produced during viral replication, the N protein shields these molecules from being detected and processed by the host's RNAi machinery. plos.orgbiorxiv.orgpnas.org Research indicates that the N protein can bind to long dsRNA, preventing it from being cleaved by enzymes like Dicer. nih.govresearchgate.net This sequestration activity prevents the activation of multiple dsRNA-induced antiviral responses, including the protein kinase R (PKR) pathway and the RIG-I-like receptor (RLR) pathway. plos.orgbiorxiv.org Studies on the SARS-CoV-2 N protein, for instance, show that its N2b domain is crucial for this dsRNA sequestration, thereby inhibiting the activation of PKR and subsequent innate immune signaling. plos.orgbiorxiv.org A truncated form of the N protein, N*M210, has also been identified as a potent dsRNA-binding protein that blocks cellular dsRNA sensing. biorxiv.org

Table 1: Research Findings on N Protein-Mediated dsRNA Sequestration

Viral Protein/Domain Target Molecule Mechanism of Action Consequence References
Coronavirus N Protein Double-stranded RNA (dsRNA) Binds and sequesters long dsRNA intermediates. Prevents cleavage by Dicer and subsequent entry into the RNAi pathway. nih.govresearchgate.net
SARS-CoV-2 N Protein (N2b domain) dsRNA Binds and sequesters dsRNA. Prevents activation of PKR and RIG-I-like receptors. plos.orgbiorxiv.org

Modulation of Type I Interferon (IFN) Signaling Pathways

The Type I interferon (IFN-α/β) response is a cornerstone of the innate antiviral defense in vertebrates. frontiersin.org Upon viral detection, host cells produce and secrete IFNs, which then signal in an autocrine and paracrine manner to induce the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state. frontiersin.orgnih.gov The N protein of numerous coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2, is a well-documented antagonist of type I IFN production and signaling. nih.govmdpi.commdpi.com It targets multiple, critical nodes within the IFN induction and signaling cascades. nih.govfrontiersin.org

The production of IFN-β is tightly regulated and initiated by PRRs like Retinoic acid-inducible gene I (RIG-I), which detects viral RNA in the cytoplasm. mdpi.comasm.org Upon activation, RIG-I signaling requires ubiquitination by the E3 ubiquitin ligase, Tripartite Motif Containing 25 (TRIM25). asm.orgasm.org This leads to the activation of downstream kinases that phosphorylate Interferon Regulatory Factor 3 (IRF3), a key transcription factor that translocates to the nucleus to drive IFN-β gene expression. mdpi.comasm.org

The N protein effectively disrupts this signaling axis. mdpi.comnih.gov Research has demonstrated that the N proteins of SARS-CoV, MERS-CoV, and SARS-CoV-2 can directly interact with both RIG-I and TRIM25. nih.govmdpi.comasm.orgasm.org Specifically, the SARS-CoV N protein binds to the SPRY domain of TRIM25, which interferes with the association between TRIM25 and RIG-I. asm.org This action blocks the TRIM25-mediated ubiquitination and activation of RIG-I. asm.orgasm.org By targeting this initial activation step, the N protein prevents the downstream phosphorylation and nuclear translocation of IRF3, leading to a significant suppression of IFN-β production. nih.govmdpi.comasm.org The SARS-CoV-2 N protein has also been shown to interfere with the association between TANK-binding kinase 1 (TBK1) and IRF3, further impeding IRF3 activation. mdpi.com

Table 2: N Protein Interactions in the IFN-β Induction Pathway

Viral Protein Host Protein Target Mechanism of Interference Outcome References
SARS-CoV N Protein TRIM25 Binds to the SPRY domain, blocking the RIG-I-TRIM25 interaction. Inhibits TRIM25-mediated RIG-I ubiquitination and activation. asm.org
MERS-CoV N Protein TRIM25 Interacts with and sequesters TRIM25. Impedes RIG-I ubiquitination and activation, inhibiting IRF3 phosphorylation. asm.org

In addition to suppressing IFN production, the N protein also blocks the IFN signaling pathway, which is activated when IFNs bind to their receptors. This binding triggers the JAK-STAT pathway, leading to the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT2. nih.govmdpi.com Phosphorylated STAT1 and STAT2 form a heterodimer, associate with IRF9 to create the ISGF3 complex, and translocate to the nucleus to activate ISG transcription. nih.govaai.org

The N protein can effectively shut down this response. nih.gov Studies have shown that the SARS-CoV-2 N protein antagonizes type I IFN signaling by suppressing the phosphorylation and subsequent nuclear translocation of both STAT1 and STAT2. nih.govresearchgate.net The proposed mechanism involves the N protein competitively binding to STAT1 and STAT2, which interferes with their interaction with the kinases JAK1 and TYK2 that are responsible for their phosphorylation. nih.gov By preventing the phosphorylation of STAT1 and STAT2, the N protein ensures that the ISGF3 complex cannot form and that the antiviral program encoded by the ISGs is not initiated, thereby evading a critical component of the host immune response. nih.govnih.govresearchgate.net

Concentration-Dependent Differential Effects on IFN Expression

The Nucleocapsid (N) protein of some coronaviruses, including SARS-CoV-2, exhibits a dual regulatory function on the production of type I interferons (IFN-I), where its effect is dependent on its concentration within the host cell. biorxiv.org At low concentrations, typically observed in the early stages of infection, the N protein acts as an inhibitor of IFN-I production. It achieves this by disrupting the interaction between Tripartite Motif-containing protein 25 (TRIM25) and Retinoic acid-inducible gene I (RIG-I), which is a critical step for RIG-I ubiquitination and subsequent activation of the IFN signaling pathway. biorxiv.orgasm.org This suppression of IFN-I and downstream interferon-stimulated genes (ISGs) is believed to facilitate initial viral replication by dampening the host's primary antiviral defense. biorxiv.org

Conversely, at high concentrations, characteristic of later infection stages, the N protein promotes the expression of IFN-I and inflammatory cytokines. This switch is attributed to the enhanced phosphorylation and nuclear translocation of key transcription factors, including Interferon Regulatory Factor 3 (IRF3), and Signal Transducer and Activator of Transcription 1 and 2 (STAT1, STAT2). biorxiv.org This biphasic regulation highlights a complex viral strategy to initially evade and later modulate the host's innate immune response.

Table 1: Concentration-Dependent Effects of N Protein on IFN-I Production

N Protein Concentration Effect on IFN-I Production Mechanism Key Mediators Affected
Low Suppression Sequesters TRIM25, inhibiting RIG-I ubiquitination. biorxiv.orgasm.org Reduced phosphorylation of IRF3, STAT1, STAT2. biorxiv.org

| High | Promotion | Not fully elucidated. | Enhanced phosphorylation of IRF3, STAT1, STAT2. biorxiv.org |

Interference with MAVS Ubiquitination

The N protein further cripples the host's interferon response by targeting the Mitochondrial Antiviral-Signaling (MAVS) protein, a central adaptor in the RIG-I-like receptor (RLR) pathway. frontiersin.orgfrontiersin.org Normally, upon viral RNA detection, RIG-I activates MAVS, which then undergoes K63-linked polyubiquitination, a crucial step for recruiting downstream signaling molecules and activating IRF3 and NF-κB. ijbs.comnih.gov

The SARS-CoV-2 N protein has been found to inhibit this essential MAVS ubiquitination. ijbs.comnih.gov One elucidated mechanism involves the N protein enhancing the interaction between MAVS and the human SUMO-conjugating enzyme UBC9. This leads to increased SUMOylation of MAVS, which in turn reduces its K63-linked ubiquitination. nih.gov By preventing MAVS ubiquitination and subsequent aggregation, the N protein effectively halts the signaling cascade that leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and IRF3, thereby shutting down IFN-β production and allowing the virus to evade the innate immune response. ijbs.comnih.gov

Impact on Host Cellular Processes and Signaling Pathways

The N protein's influence extends beyond direct immune antagonism to the manipulation of fundamental host cellular processes, ensuring a favorable environment for viral replication and propagation.

Regulation of Host Cell Cycle Progression

Viruses frequently manipulate the host cell cycle to optimize conditions for their replication. asm.orgresearchgate.net The N protein of several coronaviruses, including SARS-CoV and Porcine Epidemic Diarrhea Virus (PEDV), has been shown to induce cell cycle arrest, predominantly in the S-phase (synthesis phase). asm.orgfrontiersin.org

This arrest is often achieved through multiple mechanisms. The SARS-CoV N protein can directly bind to and inhibit cyclin-CDK complexes, such as cyclin D-CDK4/6 and cyclin E-CDK2, which are essential drivers of cell cycle progression. frontiersin.org Additionally, the N protein can modulate p53-dependent pathways. For instance, the PEDV N protein interacts with the tumor suppressor p53, leading to the activation of the p53-DREAM pathway and subsequent S-phase arrest. asm.org By halting the cell cycle, the virus co-opts the host's cellular resources, particularly those involved in DNA and nucleotide synthesis during the S-phase, to support viral genome replication. asm.orgfrontiersin.org

Modulation of Apoptosis Pathways

Apoptosis, or programmed cell death, is a critical host defense mechanism to eliminate infected cells and limit viral spread. frontiersin.orgnih.gov Viral proteins, including the N protein, often modulate apoptotic pathways to prolong the life of the host cell, thereby maximizing the production of new virions. nih.govtouchoncology.com

The Hantaan virus (HTNV) N protein, for example, can suppress apoptosis. Studies have shown that the full-length HTNV N protein may inhibit the nuclear import of NF-κB, a transcription factor that can regulate both pro- and anti-apoptotic genes. nih.gov By sequestering NF-κB in the cytoplasm, the N protein can prevent the transcription of pro-apoptotic factors. nih.gov The modulation of apoptosis is a delicate balance; while preventing premature cell death is beneficial for the virus, some level of apoptosis may be induced in later stages to facilitate the release of progeny viruses.

Induction of Inflammatory Responses

While the N protein can suppress initial interferon responses, it is also a potent inducer of inflammation, which can contribute to the pathology of the viral disease.

NF-κB Hyperactivation: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor family that controls the expression of numerous pro-inflammatory cytokines. bosterbio.comwikipedia.org The expression of the SARS-CoV-2 N protein has been shown to induce the production of inflammatory cytokines such as IL-6 and TNF-α, which are hallmark genes regulated by NF-κB. researchgate.net However, some studies suggest a more complex, and even inhibitory, role. One report indicated that the SARS-CoV-2 N protein can inhibit NF-κB activation by preventing the assembly of the TAK1-TAB2/3 complex, an upstream activator of the pathway. nih.gov This suggests the N protein's effect on NF-κB may be context-dependent, potentially varying with cell type or the presence of other viral or host factors.

NLRP3 Inflammasome Assembly: The N protein can trigger the assembly of the NLRP3 inflammasome, a multi-protein complex in the cytosol that plays a critical role in innate immunity. ijbs.comuniprot.orgnih.gov The NLRP3 inflammasome responds to cellular stress and pathogenic signals, leading to the activation of caspase-1. dovepress.comrupress.org Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms. researchgate.net The induction of the NLRP3 inflammasome by the N protein contributes significantly to the inflammatory cytokine storm observed in severe cases of diseases like COVID-19. ijbs.com

Interaction with Stress Granules (SGs) and Host mRNA Modulation

To counteract cellular stress responses that would otherwise halt viral replication, the N protein actively engages with and manipulates stress granules (SGs). SGs are dense cytoplasmic aggregates of proteins and mRNAs that form when a cell is under stress, such as during a viral infection, leading to a global shutdown of protein synthesis. ijbs.comfrontiersin.org

The N protein of SARS-CoV-2 interacts directly with key SG-nucleating proteins, most notably the Ras-GTPase-activating protein SH3-domain-binding proteins 1 and 2 (G3BP1 and G3BP2). nih.govnih.govbiorxiv.org By sequestering G3BP1/2, the N protein attenuates the formation of SGs, thereby preventing the translational arrest and allowing viral protein synthesis to proceed. nih.govresearchgate.net

Furthermore, the N protein is a multifunctional RNA-binding protein that not only packages the viral genome but also binds directly to host mRNAs. nih.govbiorxiv.org It shows a preference for binding to the 3' untranslated regions (UTRs) of host transcripts and can modulate their stability. nih.govnih.gov This interaction allows the N protein to rewire the host's post-transcriptional landscape, altering the expression of genes involved in the stress response and other cellular pathways to the virus's advantage. nih.govbiorxiv.org

Table 2: N Protein Interactions with Host Cellular Process Mediators

Host Process Interacting Host Protein(s) Outcome of Interaction
Cell Cycle Cyclin D, Cyclin E, CDK2, p53 asm.orgfrontiersin.org Inhibition of CDK activity, S-phase cell cycle arrest. frontiersin.org
Inflammation TAK1, TAB2, TAB3 nih.gov Inhibition of complex assembly, suppression of NF-κB activation. nih.gov
Inflammation NLRP3, ASC, Caspase-1 ijbs.comnih.govrupress.org Promotes inflammasome assembly and IL-1β production. ijbs.com
Stress Response G3BP1, G3BP2 nih.govbiorxiv.org Sequestration of G3BP proteins, attenuation of stress granule formation. nih.gov

| mRNA Regulation | Host mRNAs (various) | Binds to 3' UTRs, modulates mRNA stability and translation. nih.govnih.gov |

Activation of Specific Host Signal Transduction Pathways (e.g., AP-1 pathway)

The Activator Protein-1 (AP-1) is a transcription factor that governs a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. rupress.orgnews-medical.net Its activation is a key event in cellular signal transduction. Research has identified the N protein of SARS-CoV as a selective activator of the AP-1 signaling pathway. acs.orgasm.org This activation is not a universal response to viral proteins, as studies have shown that the SARS-CoV N protein does not activate the NF-κB pathway, indicating a selective viral strategy to manipulate specific cellular signaling processes. acs.org

Expression of the SARS-CoV N protein leads to an increased amount of transcription factors such as c-Fos, ATF2, CREB-1, and FosB, all of which are related to the AP-1 signal transduction pathway. acs.org These factors are leucine (B10760876) zipper proteins that can form the AP-1 transcription factor complex. rupress.org The activation of AP-1 is often mediated by Mitogen-Activated Protein Kinase (MAPK) cascades, and the N protein has been implicated in the induction of MAPKs, particularly p38 MAPK. ijbs.com By activating the AP-1 pathway, the N protein can influence host cell gene expression, potentially facilitating viral replication or helping the virus evade the host immune system. acs.orgasm.org This strategic manipulation of a central cellular regulatory pathway highlights the N protein's role as a key modulator of the host cell environment. rupress.orgacs.org

Identified Host Protein Interactomes and Functional Consequences

The N protein engages in a complex network of interactions with numerous host proteins. These interactions are fundamental to the virus's ability to subvert cellular functions, suppress innate immunity, and promote its replication cycle. The following sections detail the specific host proteins known to interact with the N protein and the functional outcomes of these associations.

The N protein's interactome is extensive, involving key regulators of innate immunity and cellular metabolism.

TRIM25, RIG-I, and MAVS: The innate immune system's first line of defense against RNA viruses often involves the RIG-I-like receptor (RLR) pathway. The sensor RIG-I detects viral RNA, an event that triggers its ubiquitination by the E3 ubiquitin ligase TRIM25, leading to the activation of the downstream adaptor protein MAVS. ijbs.comnih.govasm.org The N protein of both SARS-CoV and SARS-CoV-2 has been shown to target this pathway at multiple points to suppress the production of type I interferons (IFN). ijbs.comnih.gov The N protein interacts directly with TRIM25, thereby interfering with the association between TRIM25 and RIG-I and inhibiting TRIM25-mediated RIG-I ubiquitination and activation. ijbs.comnih.govasm.org Furthermore, the N protein can interact with RIG-I itself, suppressing the interaction between TRIM25 and RIG-I. mdpi.com Some studies also report that the N protein interacts with MAVS, inhibiting its K63-linked poly-ubiquitination and aggregation, which is a critical step for downstream signaling to induce IFN production. ijbs.comresearchgate.netnih.gov However, other reports suggest the N protein does not directly interact with MAVS. mdpi.com Collectively, by targeting TRIM25, RIG-I, and potentially MAVS, the N protein effectively dismantles the host's primary antiviral signaling cascade. ijbs.commdpi.com

G3BP1/2: Ras-GTPase-activating protein SH3-domain-binding proteins 1 and 2 (G3BP1/2) are core components required for the assembly of stress granules (SGs). asm.orgnih.gov SGs are cytoplasmic aggregates that form in response to cellular stress, including viral infection, and can sequester viral components to inhibit replication. asm.orgnih.govreactome.org The N protein of SARS-CoV-2 interacts with G3BP1 and G3BP2, leading to the disruption of SG formation. asm.orgreactome.orgnih.gov This interaction allows the virus to overcome a key host antiviral defense mechanism, thereby facilitating viral replication. asm.orgnih.gov The N protein sequesters G3BPs, preventing their interaction with other SG-related proteins and rewiring the G3BP1 mRNA-binding profile. asm.orgnih.gov

Cyclophilin A (CypA): CypA is a highly abundant host immunophilin that has been implicated in the replication of various coronaviruses. acs.orgoup.com The N protein, particularly specific N-terminal proteoforms, has been shown to interact directly with CypA. acs.orgbiorxiv.org This interaction is thought to be important for N protein folding and viral propagation. oup.com The immunosuppressive drug Cyclosporin A can abolish the interaction between N protein and CypA, highlighting a potential therapeutic target. acs.orgbiorxiv.org

14-3-3 Proteins: The 14-3-3 proteins are a family of highly conserved regulatory molecules that bind to other proteins in a phosphorylation-dependent manner, affecting their stability, localization, and function. nih.govasm.org The SARS-CoV and SARS-CoV-2 N proteins are phosphorylated at multiple sites and subsequently bind to all seven human 14-3-3 isoforms. nih.govbiorxiv.org This interaction is strictly dependent on the phosphorylation of the N protein and is proposed to regulate the nucleocytoplasmic shuttling of N, a process that may be crucial for various stages of the viral life cycle. nih.govasm.org By sequestering 14-3-3 proteins, the N protein may also interfere with numerous other host cellular signaling pathways. biorxiv.org

Ribosomal Proteins: To ensure the efficient production of its own proteins, the virus must hijack the host's translation machinery. The N protein has been found to interact with a multitude of host ribosomal proteins. biorxiv.orgmdpi.com As the first viral protein released upon infection, the N protein may quickly bind to ribosomal components to facilitate the translation of other viral genes. biorxiv.org This interaction suggests that the N protein plays a direct role in co-opting host ribosomes for viral protein synthesis and genome replication. biorxiv.org

Detailed structural and biochemical studies have begun to elucidate the specific molecular interfaces and dynamics governing the N protein's interactions with its host partners.

TRIM25: The N protein of SARS-CoV binds to the SPRY domain of TRIM25. asm.org This interaction involves the C-terminus of the N protein and effectively blocks the site on TRIM25 required for RIG-I binding and ubiquitination. asm.org For the SARS-CoV-2 N protein, the interaction with the TRIM25 SPRY domain has also been confirmed. ijbs.comnih.govmdpi.com

G3BP1/2: The interaction between the N protein and G3BP1/2 is mediated by the N-terminal intrinsically disordered region (IDR) of the N protein. reactome.orgresearchgate.net Specifically, an "ITFG" motif, encompassing residues 14-17, within this IDR is essential for binding to the nuclear transport factor 2 (NTF2)-like domain of G3BP1. nih.govresearchgate.net The affinity for this interaction has been measured using surface plasmon resonance (SPR). asm.org

14-3-3 Proteins: The binding of N protein to 14-3-3 is highly specific and phosphorylation-dependent. nih.govbiorxiv.org The interaction requires the N protein to be phosphorylated within its central serine/arginine-rich (SR-rich) region. nih.gov Serial truncations and structural studies have pinpointed Serine 197 (Ser197) as a critical phosphosite for this interaction. nih.gov More recent studies have also identified Threonine 205 (Thr205) as an alternative, and in some cases preferred, 14-3-3 binding site. biorxiv.org The complex forms with a 2:2 stoichiometry, where a dimeric 14-3-3 protein binds to a dimeric phosphorylated N protein. nih.gov High-resolution crystal structures of a 14-3-3 protein in complex with an N-derived phosphopeptide reveal a complex network of hydrogen bonds and water bridges that stabilize the interaction, which has an affinity in the low micromolar range. uochb.czrcsb.org

Cyclophilin A (CypA): Native mass spectrometry has shown that N-terminal proteoforms of the N protein, such as N(1-209), directly interact with CypA, whereas the full-length protein does not show the same interaction, suggesting a conformation-dependent binding mechanism. biorxiv.org This interaction is believed to be crucial for the peptidyl-proline isomerase activity of CypA on the N protein, aiding in its correct folding. oup.comcuanschutz.edu

RIG-I: The N protein has been shown to interact with the DExD/H domain of RIG-I, which is involved in ATP hydrolysis and RNA binding. ijbs.com

Data Tables

Table 1: N Protein Host Interacting Partners and Functional Consequences

Host Interacting PartnerFunctional Consequence of InteractionReferences
TRIM25 Inhibits TRIM25-mediated ubiquitination of RIG-I, suppressing type I interferon (IFN) production. ijbs.comnih.govasm.org
RIG-I Suppresses RIG-I signaling and IFN-β production. ijbs.commdpi.com
MAVS Inhibits MAVS polyubiquitination and aggregation, blocking downstream IFN signaling. ijbs.comresearchgate.netnih.gov
G3BP1/2 Disrupts stress granule formation, overcoming a host antiviral defense mechanism. asm.orgnih.govreactome.org
Cyclophilin A (CypA) Implicated in N protein folding and viral replication. acs.orgoup.combiorxiv.org
14-3-3 Proteins Regulates phosphorylation-dependent nucleocytoplasmic shuttling of the N protein. nih.govasm.orgbiorxiv.org
Ribosomal Proteins Hijacks host translation machinery to facilitate viral protein synthesis and genome replication. biorxiv.orgmdpi.com

Table 2: Characterization of N Protein-Host Protein Interaction Interfaces

Host Interacting PartnerN Protein Binding Region/MotifHost Protein Binding DomainBinding Dynamics/AffinityReferences
TRIM25 C-terminal regionSPRY domainInterferes with RIG-I/TRIM25 association. ijbs.comnih.govasm.orgmdpi.com
G3BP1/2 N-terminal IDR (ITFG motif, aa 14-17)NTF2-like domainDirect interaction measured by SPR. asm.orgnih.govreactome.orgresearchgate.net
14-3-3 Proteins Phosphorylated SR-rich region (pSer197, pThr205)Central phosphopeptide-binding groovePhosphorylation-dependent; 2:2 stoichiometry; low micromolar (μM) KD. nih.govbiorxiv.orguochb.czrcsb.org
Cyclophilin A (CypA) N-terminal proteoforms (e.g., N(1-209))Not specifiedConformation-dependent; abolished by Cyclosporin A. biorxiv.orgcuanschutz.edu
RIG-I Not fully specifiedDExD/H domainSuppresses TRIM25-RIG-I interaction. ijbs.commdpi.com

Advanced Methodologies for N Protein Academic Research

High-Resolution Structural Determination Techniques

Determining the three-dimensional structure of the N protein and its domains is fundamental to understanding its function. Several high-resolution techniques are employed for this purpose.

X-ray Crystallography for Ordered Domains

X-ray crystallography is a powerful technique used to determine the atomic structure of proteins that can form well-ordered crystals. This method has been successfully applied to study stable, ordered domains of the N protein, such as the N-terminal domain (NTD) and the C-terminal domain (CTD).

For example, X-ray crystallographic analysis of the NTD and CTD of coronavirus N proteins has provided significant insights into how these domains interact with RNA and other viral proteins like the M protein. asm.org Studies on the infectious bronchitis virus (IBV) N protein revealed that the NTD exhibits a U-shaped structure, suitable for interaction with RNA, while the CTD forms a tightly intertwined dimer, suggesting that the dimeric assembly of the N protein is a basic building block for nucleocapsid formation. asm.org Crystal structures of the SARS-CoV-2 N protein CTD have also been reported, showing a dimeric form consistent with its state in solution and highlighting its role in dimerization. nih.gov These structures, often determined at high resolutions (e.g., 1.3 Å for IBV NTD, 2.2 Å for IBV CTD, 2.0 Å and 3.1 Å for SARS-CoV-2 CTD), reveal alternative protein surfaces potentially used for forming the flexible filamentous ribonucleocapsid. asm.orgnih.gov Obtaining high-quality crystals, especially for the full-length N protein which can be prone to aggregation and degradation, can be challenging, often necessitating the study of individual domains or proteolytically stable fragments. brandeis.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics

NMR spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of proteins in solution, and also in solid state using magic angle spinning (MAS) NMR. bruker.comnews-medical.net Unlike crystallography, NMR can capture the dynamic nature of proteins, including intrinsically disordered regions (IDRs) and the motions of different domains. bruker.comnews-medical.net

NMR has been used to study the N-terminal domain of SARS nucleocapsid protein. nih.gov It is particularly valuable for characterizing the flexible linker regions and the intrinsically disordered regions within the N protein, which are often not amenable to crystallization. mdpi.com Studies using solution NMR have explored the structural and dynamic features of different N protein constructs and their interactions with RNA fragments. mdpi.com For instance, 13C-detected NMR experiments have selectively provided information about the disordered regions of the N protein, revealing details about proline residues and their role in RNA recognition. mdpi.com NMR relaxation experiments can reveal the dynamic properties of individual nuclei, which are intimately related to the protein's biological mechanism. news-medical.net NMR can also be combined with other techniques, such as protein-RNA cross-linking coupled to mass spectrometry, to gain a comprehensive understanding of RNA binding. oup.com

Cryo-Electron Microscopy (Cryo-EM) for Large Complexes

Cryo-electron microscopy (Cryo-EM) is a powerful technique for determining the structures of large macromolecular complexes, including viral particles and nucleocapsid assemblies, often at near-atomic resolution. bruker.comelifesciences.orgnih.gov This method involves freezing samples in a thin layer of vitreous ice and imaging them with an electron microscope.

Cryo-EM has been instrumental in visualizing the architecture of viral nucleocapsids, which are formed by the association of N protein with the viral RNA genome. elifesciences.orgnih.gov For example, cryo-EM studies of the Hantaan virus nucleocapsid assembly revealed its helical structure at 3.3 Å resolution, detailing the mechanisms of helical multimerization and identifying nucleotide positions within a positively charged groove compatible with viral genome binding. elifesciences.org Cryo-ET (cryo-electron tomography), a related technique, has been used to visualize SARS-CoV-2 virions, showing the ribonucleocapsid complexes arranged in a "beads on a string" manner. frontiersin.orgnih.gov Cryo-EM can overcome challenges faced by crystallography when dealing with flexible or intrinsically disordered proteins or large assemblies that are difficult to crystallize. bruker.comasm.org It allows for the visualization of biological macromolecules and structures at high resolution by freezing samples in vitreous ice. bruker.com

Biophysical Approaches for Interaction and Dynamic Studies

Beyond static structural determination, biophysical techniques are crucial for understanding the interactions of the N protein with other molecules and its dynamic behavior in solution.

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS)-based proteomics encompasses a suite of techniques used to identify, quantify, and characterize proteins and their interactions. These methods are highly sensitive and can provide detailed information about protein modifications, interactions, and conformational changes.

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS): HDX-MS is used to study protein dynamics and protein-ligand interactions by measuring the exchange rate of hydrogen atoms in the protein backbone with deuterium from the solvent. Regions of the protein that are involved in interactions or are less flexible will exhibit slower exchange rates. wustl.edugithub.comacs.org HDX-MS has been applied to map the RNA binding site of SARS-CoV-2 nucleocapsid protein, identifying putative binding residues in the N-terminal domain and a novel binding site in the SR-rich linker region. wustl.edunih.gov It can probe higher-order structure of proteins and characterize temperature-induced perturbations. wustl.edu HDX-MS analysis has also been used to show that single-domain antibodies targeting the N protein mainly target conformational epitopes in either the C-terminal or N-terminal domains. nih.gov

Chemical Crosslinking Mass Spectrometry (XL-MS): XL-MS involves using chemical crosslinkers to covalently link amino acid residues that are spatially close in a protein or protein complex. The crosslinked peptides are then identified by MS, providing distance constraints that can be used to model protein structures and protein-protein interactions. acs.orgproteomexchange.orgacs.orgbiorxiv.org XL-MS can be performed in vitro on purified proteins or in situ within cells to study protein architectures in their native environment. acs.orgproteomexchange.org It has been used to investigate the structure and interactions of SARS-CoV-2 proteins, including the N protein, in the cellular context. proteomexchange.org XL-MS complements other structural techniques like HDX-MS and cryo-EM. acs.org

Limited Proteolysis: Limited proteolysis involves using proteases to cleave a protein under carefully controlled conditions. Regions of the protein that are more exposed and flexible are cleaved more readily, while stable, folded domains are resistant to digestion. This technique can be used to identify stable domains within a protein and to study conformational changes upon binding to other molecules. brandeis.edunih.govmdpi.compnas.orgcapes.gov.br Limited proteolysis has been used to identify stable N- and C-terminal domains of coronavirus N proteins, which were then subjected to structural analysis by crystallography. brandeis.edunih.gov It can also reveal whether protein-protein interactions protect cleavage sites. capes.gov.br

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is a core technique in proteomics for separating peptides (generated by digesting proteins with enzymes like trypsin) by liquid chromatography and then analyzing them by tandem mass spectrometry to determine their amino acid sequences and identify the parent proteins. mdpi.com Targeted LC-MS/MS methods have been developed for the sensitive and specific detection and quantification of N protein peptides in research and clinical samples, including nasopharyngeal swabs and sputum. mdpi.comwaters.combiorxiv.orgplos.orgnih.govresearchgate.netbohrium.comacs.org This approach can be used to assess N protein abundance and to identify interacting host proteins. plos.orgmdpi.com LC-MS/MS is also used in amino acid analysis for protein quantification. nih.govresearchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy techniques utilize the emission of light from fluorescent molecules to study protein properties, interactions, and dynamics.

Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent phenomenon where energy is non-radiatively transferred from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically 1-10 nm). portlandpress.comresearchgate.net By labeling different parts of the N protein or its binding partners with donor and acceptor fluorophores, FRET can be used to measure distances, conformational changes, and interactions. portlandpress.comnih.gov Time-resolved FRET (TR-FRET) assays have been developed for the detection and quantification of the N protein, amenable to high-throughput screening. nih.govacs.org Single-molecule FRET (smFRET) allows for the observation of dynamic conformational fluctuations of individual molecules, providing insights into the heterogeneity of biomolecular processes. portlandpress.comnih.gov FRET has been used to study structural changes in nucleic acids induced by nucleocapsid proteins. nih.gov

Optical Tweezers for Nucleic Acid Compaction Analysis

Optical tweezers are a powerful single-molecule technique used to study the mechanical properties of biological molecules and their interactions. In the context of N protein research, optical tweezers are employed to directly measure the protein's ability to bind and compact single nucleic acid molecules in real time. This technique allows researchers to apply controlled forces to a tethered nucleic acid substrate and observe how the N protein alters its extension and conformation upon binding. nih.govnih.govoup.commdpi.comresearchgate.net

Studies using optical tweezers have provided insights into the mechanism by which N protein compacts viral RNA. For example, research on SARS-CoV-2 N protein using a single-stranded DNA (ssDNA) substrate tethered between two beads in an optical trap revealed that the protein binds with high affinity before oligomerizing and forming a compact structure. nih.govnih.govoup.com By analyzing the force-extension curves of the nucleic acid in the presence of N protein or its truncated variants, researchers can attribute specific steps in the compaction process to different structural domains of the protein. nih.govnih.gov For SARS-CoV-2 N protein, the N-terminal domain (NTD) is primarily involved in initial nucleic acid binding, while the C-terminal domain (CTD) is crucial for protein oligomerization and the formation of a highly compact ribonucleoprotein (RNP) structure suitable for packaging. nih.govnih.gov Optical tweezers are particularly valuable as they allow measurements in physiologically relevant buffer conditions using unlabeled proteins, providing direct observation of the structural dynamics of protein-nucleic acid complexes. oup.commdpi.com

Biochemical and Molecular Cell Biology Techniques

A range of biochemical and molecular cell biology techniques are indispensable for studying N protein function, from its production and purification to analyzing its interactions and effects within cells.

Recombinant Protein Expression and Purification Systems

Producing sufficient quantities of pure N protein is a prerequisite for many biochemical and structural studies. Recombinant protein expression systems are widely used for this purpose. Escherichia coli is a common host for expressing recombinant viral N proteins, offering a cost-effective system for large-scale production. researchgate.netbiorxiv.org However, N protein expressed in E. coli can sometimes form inclusion bodies, requiring refolding procedures. researchgate.netbiorxiv.org Fusion tags, such as polyhistidine (His-tag), are often added to the recombinant protein to facilitate purification using affinity chromatography, such as immobilized metal affinity chromatography (IMAC). biorxiv.orgasm.orgmdpi.com

Other expression systems, such as baculovirus-infected insect cells or mammalian cells, are also utilized, particularly when post-translational modifications or proper folding closer to the native state are critical. asm.orgmdpi.com For instance, the baculovirus system has been used to express and purify Nipah virus N protein. asm.org Mammalian cell lines, like HEK293-derived cells, can provide post-translational modifications more similar to those in naturally infected cells. mdpi.com Regardless of the system, purification protocols often involve affinity chromatography followed by other steps like size exclusion chromatography to obtain highly pure and functional N protein. asm.orgmdpi.com

In vitro Nucleic Acid Binding Assays

Understanding how N protein interacts with viral RNA is central to its function. In vitro nucleic acid binding assays are used to characterize the binding affinity, specificity, and stoichiometry of N protein-nucleic acid interactions. Electrophoretic Mobility Shift Assays (EMSAs), also known as gel shift assays, are commonly used to detect the binding of N protein to nucleic acid substrates. plos.orgcore.ac.uk In EMSAs, a labeled nucleic acid is incubated with the protein, and the formation of a protein-nucleic acid complex is observed as a band with reduced electrophoretic mobility on a non-denaturing gel. plos.orgcore.ac.uk EMSAs can be used with various nucleic acid types (ssRNA, dsRNA, ssDNA) and sequences to assess binding preferences. plos.orgcore.ac.uk

Other in vitro techniques include filter binding assays, fluorescence anisotropy, and spectroscopic methods to quantify binding parameters. Studies using these assays have shown that N proteins often bind to nucleic acids with high affinity, and for some viruses like coronaviruses, this binding can be largely sequence-independent, although specific packaging signals in the viral genome may enhance specificity in a cellular context. plos.orgcore.ac.uk Nucleic acid annealing assays can also be used to evaluate the RNA chaperone activity of N protein, its ability to facilitate proper nucleic acid folding. asm.org

Cell-Based Functional Assays (e.g., Reporter Gene Assays, Gene Expression Profiling, Cell Culture Infection Models)

Cell-based assays are essential for studying N protein function in a more biologically relevant environment. Reporter gene assays can be used to assess the impact of N protein on cellular processes or viral replication steps. For example, reporter constructs where the expression of a readily detectable protein (like luciferase or GFP) is controlled by a promoter influenced by N protein activity can reveal its effects on host gene expression or viral transcription/replication. biorxiv.orgplos.orgser.esfrontiersin.org Studies have used reporter assays to show that SARS-CoV N protein can activate the expression of inflammatory cytokines like IL-6 by influencing transcription factors like NF-κB. ser.es

Gene expression profiling techniques, such as RT-qPCR or RNA sequencing, can provide a broader view of how N protein expression or viral infection impacts the cellular transcriptome. biorxiv.org These methods can identify host genes whose expression is modulated by the presence of N protein, offering insights into its roles in immune modulation or pathogenesis. ser.es

Cell culture infection models are fundamental for studying the N protein's role in the complete viral life cycle. Using cell lines susceptible to viral infection, researchers can investigate the effects of N protein mutations or depletion on viral replication kinetics, assembly, and release. biorxiv.orgplos.org Reverse genetics systems, which allow the manipulation of the viral genome, are powerful tools in this context. biorxiv.orgplos.orgfrontiersin.org For instance, replication-competent virus-like particles (VLPs) or recombinant viruses with modifications in the N gene can be generated and propagated in cell lines expressing N protein in trans to study its essential functions in packaging and assembly under biosafety level 2 conditions. biorxiv.orgplos.org

Mutagenesis Strategies for Structure-Function Analysis

Mutagenesis is a key approach to understand the relationship between the structure of N protein and its various functions. By introducing specific changes (substitutions, deletions, or insertions) in the amino acid sequence of the protein, researchers can assess the impact of these alterations on its biochemical properties (e.g., nucleic acid binding, oligomerization) and biological activities (e.g., viral packaging, replication, host protein interactions). nih.govnih.govasm.orgser.esoup.comasm.orgnih.gov

Studies often involve generating a panel of N protein mutants targeting specific domains (like NTD or CTD) or predicted functional motifs. nih.govnih.govasm.orgser.es Analyzing these mutants in in vitro binding assays, optical tweezers experiments, and cell-based functional assays allows researchers to pinpoint critical residues or regions responsible for particular functions. nih.govnih.govasm.orgser.es For example, mutagenesis studies on SARS-CoV-2 N protein have confirmed the distinct roles of the NTD and CTD in nucleic acid binding and oligomerization, respectively. nih.govnih.gov Mutagenesis can also be used to study the functional impact of naturally occurring mutations observed in circulating viral variants. oup.comnih.gov

Computational and In Silico Approaches

Computational and in silico methods play an increasingly important role in N protein research, complementing experimental studies. These approaches utilize computational power to model protein structure, predict interactions, simulate dynamics, and screen for potential inhibitors. researchgate.netplos.orgmdpi.comelsevier.esmdpi.comajbps.orgscielo.org.co

Bioinformatics tools are used to analyze N protein sequences, identify conserved regions, predict structural domains, and assess intrinsic disorder, which is common in viral N proteins and important for their flexibility and interactions. plos.org Homology modeling or more advanced techniques like AlphaFold can be used to generate three-dimensional models of the N protein or its domains, providing a structural framework for interpreting experimental data and guiding mutagenesis studies. elsevier.esajbps.org

Molecular docking and virtual screening can be employed to identify small molecules or compounds that potentially bind to specific sites on the N protein, such as nucleic acid binding pockets or protein-protein interaction interfaces. researchgate.netmdpi.commdpi.comscielo.org.co These predictions can then be experimentally validated as potential antiviral inhibitors. Molecular dynamics simulations can provide insights into the flexibility and dynamics of the N protein and its complexes with nucleic acids or other proteins, offering a dynamic view that static structures cannot provide. researchgate.netelsevier.es In silico analyses can also be used to predict the impact of mutations on N protein structure, stability, and function, aiding in the understanding of viral evolution and the emergence of variants. nih.govelsevier.es

Table of Compounds and PubChem CIDs:

Compound NamePubChem CIDNotes
Nucleocapsid protein (N protein)-Viral protein; varies by virus species. User term "IE-N protein" interpreted as Nucleocapsid protein.
Single-stranded RNA (ssRNA)-General term for RNA molecule
Double-stranded RNA (dsRNA)-General term for double-stranded RNA
Single-stranded DNA (ssDNA)-General term for single-stranded DNA
Double-stranded DNA (dsDNA)-General term for double-stranded DNA
Polyhistidine (His-tag)-Peptide tag used for purification
Imidazole695Used in IMAC purification
Luciferase-Reporter enzyme
Green Fluorescent Protein (GFP)-Reporter protein
Interleukin-6 (IL-6)-Host cytokine
NF-κB-Host transcription factor complex
IPTG6035Inducer used in E. coli expression
Urea1172Denaturing agent
Sodium Chloride (NaCl)5234Salt used in buffers

Data Table: Optical Tweezers Data on SARS-CoV-2 N Protein Compaction nih.govnih.gov

N Protein VariantPrimary Nucleic Acid Binding DomainOligomerization/Compaction DomainForms RNP?Notes
Full-length NNTDCTD, Linker, IDRsYesHigh affinity binding, compacts NA
NTD onlyNTDLimitedNoBinds NA, less compaction
CTD onlyLimitedCTDNoPrimarily involved in protein interactions
NTD + LinkerNTDLinkerNoBinds NA, some protein interaction

Data Table: Recombinant N Protein Expression and Purification researchgate.netbiorxiv.orgasm.org

Virus Source of N ProteinExpression SystemPurification MethodTag UsedTypical Yield (approximate)Notes
SARS-CoV-2E. coliIMAC (denaturing conditions)His-tag200 mg/L biorxiv.orgOften forms inclusion bodies researchgate.netbiorxiv.org
Nipah virusBaculovirus/Insect cellsNi-NTA affinity chromatographyHis-tag2-3 mg/ml from 1.5x10^6 cells asm.orgCan bind cellular RNA asm.org
PPR virusBaculovirus/Insect cellsAffinity chromatographyNot specifiedNot specifiedReacts with anti-N antibodies cirad.fr

Data Table: Nucleic Acid Binding Properties of Viral N Proteins (In vitro) plos.orgcore.ac.uk

Virus Source of N ProteinAssay MethodNucleic Acid Substrates TestedBinding Specificity (Sequence)Notes
Gill-associated NidovirusEMSAssRNA, dsRNA, ssDNASequence-independent (ssRNA) plos.orgRNA binding domain localized to N-terminus plos.org
Tomato Spotted Wilt VirusGel ShiftssRNA, dsRNABinds ssRNA, not dsRNA core.ac.ukBinding partially disrupted at 0.3M NaCl core.ac.uk
TGEVNorthwestern blot, Annealing assaysVarious NA speciesLack of specificity (RNA chaperone) asm.orgCentral unstructured region has chaperone activity asm.org

Protein Structure Prediction and Refinement (e.g., Homology Modeling, Ab Initio Prediction)

Determining the three-dimensional structure of the N protein is fundamental to understanding its function. Experimental methods like X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy provide high-resolution structures for specific domains or the entire protein under certain conditions. However, these methods can be challenging and time-consuming, especially for flexible or intrinsically disordered proteins or regions within the N protein. ajchem-a.com

Computational protein structure prediction methods serve as valuable complementary tools. Homology modeling is employed when the sequence of the target N protein shares significant similarity with proteins of known structure. This method builds a 3D model based on the known template structure. Ab initio prediction methods, on the other hand, predict protein structure from the amino acid sequence alone, without relying on a known template structure. ajchem-a.comresearchgate.net Recent advancements in artificial intelligence, such as AlphaFold, have significantly improved the accuracy and speed of protein structure prediction, even for proteins without close homologs. ajchem-a.comrcsb.orgnih.gov These predicted structures can then be refined through computational techniques to improve their accuracy and resolve potential errors. nih.gov

Research findings on viral N proteins have utilized these methods to model the structures of various domains, including the N-terminal domain (NTD) and the C-terminal domain (CTD), which are crucial for RNA binding and dimerization, respectively. embopress.orgajchem-a.com For instance, predicted structures of the SARS-CoV-2 N protein domains have provided a basis for understanding their interactions with RNA and other proteins. ajchem-a.com Studies have also used structure prediction to analyze the impact of mutations on N protein structure, particularly in the context of emerging viral variants. scielo.org.mxoup.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior and conformational changes of proteins over time. embopress.org For the N protein, which contains intrinsically disordered regions (IDRs) and exhibits significant flexibility, MD simulations are essential for understanding its structural dynamics, particularly in response to binding partners like RNA or other proteins. embopress.orgajchem-a.com

MD simulations can provide insights into:

The flexibility and movement of different N protein domains and IDRs. embopress.orgajchem-a.com

How the N protein's conformation changes upon binding to RNA. Studies on SARS-CoV-2 N protein, for example, have shown that the protein adopts a more compact conformation in the presence of RNA compared to its more extended form when unbound. embopress.org

The dynamics of protein-RNA interfaces, revealing key interactions and transient contacts.

The process of N protein dimerization and oligomerization, which is critical for ribonucleoprotein complex formation. embopress.orgajchem-a.com

Detailed research findings from MD simulations have illustrated the dynamic nature of the SARS-CoV-2 N protein dimer, showing how the NTD and CTD can be arranged in extended conformations in the absence of RNA. embopress.org Upon RNA binding, simulations suggest a more compact arrangement where these domains pack together. embopress.org MD simulations have also been used to study the stability of N protein domains and the impact of mutations on their dynamics. oup.com

Virtual Ligand Screening for Inhibitor Identification

Virtual ligand screening (VLS) is a computational drug discovery technique used to identify potential small molecules that can bind to a target protein, such as the N protein, and potentially inhibit its function. This method involves computationally docking large libraries of small molecules into the binding site of the target protein structure and scoring their predicted binding affinity.

VLS against the N protein requires a reliable 3D structure of the protein, which can be obtained experimentally or through accurate structure prediction methods. The process typically involves:

Preparation of the protein structure, including identifying potential binding pockets.

Preparation of the ligand library.

Docking simulations to predict the binding poses and affinities of the ligands within the binding site.

Scoring and ranking of the docked ligands based on their predicted interactions.

Visual inspection and selection of top-ranked candidates for experimental validation.

Research findings have demonstrated the application of VLS to identify potential inhibitors of viral N proteins. For instance, studies have utilized VLS to screen libraries of compounds against the SARS-CoV-2 N protein or its domains to find molecules that could disrupt RNA binding or dimerization. researchgate.netrcsb.orgscielo.org.mx Specific compounds, such as Desferrioxamine-E (PubChem CID 167865), Ivermectin (PubChem CID 6321424), and a marine compound designated C-1 (PubChem CID 11170714), have been investigated for their potential interactions with the SARS-CoV-2 N protein through molecular docking and simulation studies. researchgate.netrcsb.orgscielo.org.mx These studies provide data on predicted binding energies and key interactions between the ligands and amino acid residues in the N protein binding sites. researchgate.netrcsb.orgscielo.org.mx

Compound NamePubChem CIDN Protein Interaction Context
Desferrioxamine-E167865Interaction with SARS-CoV-2 N-terminal RNA binding domain. researchgate.netscielo.org.mx
Ivermectin6321424Binding affinity analysis with SARS-CoV-2 Nucleocapsid protein.
Marine compound C-111170714Potential inhibitor of SARS-CoV-2 Nucleocapsid (N) protein. rcsb.org

Protein Engineering and Directed Evolution Methodologies for Functional Optimization

Protein engineering and directed evolution are powerful approaches used to modify and optimize the function of proteins, including viral N proteins. These methodologies involve introducing genetic variations into the gene encoding the N protein and then selecting or screening for variants with desired properties.

Protein engineering often involves rational design based on structural and functional information, where specific amino acid residues are targeted for mutation to alter properties like RNA binding affinity, dimerization strength, or interaction with host factors. Directed evolution, in contrast, mimics natural selection by generating diverse libraries of N protein variants through random mutagenesis or recombination, followed by high-throughput screening or selection for improved function.

Applications of these methodologies in N protein research include:

Investigating the role of specific amino acid residues in RNA binding, dimerization, and interaction with other viral or host proteins.

Engineering N protein variants with altered RNA binding specificity or affinity to study the mechanisms of viral genome packaging.

Developing N protein variants with modified interactions with host immune factors to understand viral immune evasion strategies.

Generating N protein constructs optimized for expression, purification, or use in diagnostic assays.

Research has shown that directed evolution can be used to explore the sequence-function landscape of proteins and identify beneficial mutations that may be distributed across the protein structure. Machine learning approaches are increasingly integrated with directed evolution to guide the search through sequence space and identify promising variants more efficiently, even with limited experimental data. These engineered N protein variants serve as valuable tools for dissecting protein function and can potentially contribute to the development of novel antiviral strategies or improved diagnostic tools. oup.com

Translational and Applied Research Perspectives Pre Clinical and Mechanistic Focus

N Protein as a Promising Target for Antiviral Therapeutic Development

The nucleocapsid (N) protein of coronaviruses is a multifunctional phosphoprotein essential for the viral life cycle. biorxiv.org Its primary roles include packaging the viral RNA genome into a stable ribonucleoprotein (RNP) complex, regulating viral RNA transcription and replication, and modulating host cell processes. acs.orgmdpi.complos.org Given these critical functions, the N protein has emerged as an attractive and viable target for the development of anticoronavirus therapeutics. acs.orgnih.gov Unlike the rapidly mutating spike protein, the N protein is highly conserved across coronaviruses, suggesting that inhibitors targeting it could have broad-spectrum activity. nih.gov Its abundant expression in infected cells also makes it a prime candidate for therapeutic intervention. mdpi.comfrontiersin.org

A key function of the N protein is its ability to bind to the viral RNA genome, a process crucial for forming the protective nucleocapsid and facilitating viral replication and transcription. acs.orgmdpi.com This interaction is primarily mediated by the N-terminal domain (NTD) of the protein, which contains a positively charged, protruding β-hairpin structure that forms a putative RNA-binding pocket. acs.orgmdpi.com Therefore, a primary strategy for antiviral development is to block this RNA-binding activity. mdpi.com

Interfering with the N protein's ability to bind RNA has been shown to significantly decrease viral replication. acs.org Research has focused on identifying molecules that can occupy the RNA-binding pocket in the NTD, thereby preventing its association with the viral genome. acs.orgtandfonline.com This approach effectively halts the formation of the RNP complex, which is a foundational step in the viral life cycle. mdpi.comfrontiersin.org Furthermore, the N protein's RNA-binding activity helps it counteract the host's RNA interference (RNAi) antiviral defense mechanism. mdpi.commdpi.com By inhibiting this function, the host's intrinsic ability to degrade viral RNA can be restored, further suppressing the virus. mdpi.commdpi.com

Several studies have validated the N-terminal RNA-binding domain as a target for broad-spectrum antiviral drugs. acs.org For instance, specific RNA sequences, such as the guanosine (B1672433) 12-mer (G12), have been shown to act as potent inhibitors of the RNA-N protein interaction by displacing the genomic RNA from the complex. mdpi.comoup.com

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and viruses often hijack or rely on these interactions for their own proliferation. pathogens.sewikipedia.org The N protein engages in several critical PPIs, both with itself (homo-oligomerization) and with various host and viral proteins, making the disruption of these interactions a promising therapeutic avenue. plos.orgpathogens.sebiorxiv.org

The C-terminal domain (CTD) of the N protein is essential for its oligomerization, which contributes to the stability of the RNP complex required for encapsidating the viral genome. biorxiv.org Targeting the oligomerization interface of the CTD can disrupt this process, hindering the packaging of new viral particles. biorxiv.org Small molecules that bind to this interface have been shown to inhibit N-protein oligomerization and subsequent RNA packaging. biorxiv.org

Furthermore, the N protein interacts with numerous host cell proteins to manipulate cellular functions to the virus's advantage. A notable example is its interaction with the host stress granule assembly factors G3BP1 and G3BP2. pathogens.seplos.org This interaction is believed to play a role in suppressing the host's innate immune response. plos.org Therefore, disrupting the N-G3BP interaction represents a potential target for novel antiviral drugs that could restore the host's ability to fight the infection. pathogens.se Targeting virus-host PPIs is an attractive strategy because it may lead to the development of broad-spectrum antivirals. pathogens.se

The search for small molecules that can inhibit N protein function has yielded several promising candidates. These compounds typically work by interfering with the protein's RNA-binding capability or by disrupting its essential protein-protein interactions. nih.govmdpi.combiorxiv.org High-throughput screening (HTS) and in-silico modeling have been instrumental in identifying these potential inhibitors. tandfonline.commdpi.com

One novel compound, K31, was found to bind to the SARS-CoV-2 N protein and inhibit its interaction with the viral genomic RNA, leading to suppressed viral replication in cell cultures. nih.gov Another study identified three inhibitors—ceftazidime (B193861), sennoside A, and tannic acid—through an HTS method targeting the N protein's NTD. mdpi.com These molecules were shown to disrupt the interaction between the N protein and RNA probes, with ceftazidime and sennoside A exhibiting strong binding affinities. mdpi.com Research on other coronaviruses identified PJ34 as a compound that potently interferes with the RNA-binding activity of the N protein by targeting the ribonucleotide-binding pocket of the NTD. acs.org More recent structural studies have explored how antibiotics like ceftriaxone (B1232239) and ampicillin (B1664943) can bind to the N-protein's C-terminal domain, disrupting its oligomerization and RNA binding. biorxiv.org

These findings underscore that the N protein is a druggable target and that small molecule inhibitors hold promise for further development as anticoronavirus therapeutics. nih.gov

Table 1: Small Molecule Inhibitors Targeting the N Protein

Compound Target/Mechanism Key Research Finding Citation(s)
K31 Binds to N protein, inhibiting its interaction with viral genomic RNA. Inhibited SARS-CoV-2 replication in Caco2 cells with a selective index of ~58. nih.gov
Ceftazidime Targets the NTD, disrupting the N protein-RNA interaction. Identified via HTS; exhibited nanomolar-range binding affinity for the N protein. mdpi.com
Sennoside A Targets the NTD, disrupting the N protein-RNA interaction. Identified via HTS; exhibited nanomolar-range binding affinity for the N protein. mdpi.com
Tannic Acid Targets the NTD, disrupting the N protein-RNA interaction. Identified via HTS; disrupted the interaction between N protein and RNA probes. mdpi.com
PJ34 Targets the NTD ribonucleotide-binding pocket, interfering with RNA-binding. Inhibits coronavirus replication at a 10 μM concentration. acs.org
Folic Acid Targets the N protein to suppress host RNA interference (RNAi). Validated to target the N protein through network pharmacology and big data analysis. mdpi.com
Ceftriaxone Binds to the C-terminal domain (N-CTD), disrupting oligomerization and RNA binding. Showed high-affinity binding to N-CTD and inhibited RNA binding with an IC50 of 10.4 μM. biorxiv.org
Ampicillin Binds to the C-terminal domain (N-CTD), disrupting oligomerization and RNA binding. Crystal structures revealed its binding site at the N-CTD oligomerization interface. biorxiv.org
ZINC00003118440 Binds to the RNA binding region on the N-protein NTD. A theophylline (B1681296) derivative identified through virtual screening as a potential inhibitor. tandfonline.com

| ZINC0000146942 | Binds to the RNA binding region on the N-protein NTD. | A 3,4-dihydropyrimidone class molecule identified through virtual screening. | tandfonline.com |

Potential for Vaccine Design Strategies (Mechanistic Basis of Immunogenicity)

While many current vaccines focus on the spike (S) protein, the N protein has garnered significant attention as a valuable, and perhaps necessary, component of next-generation vaccines. frontiersin.orgfrontiersin.org Its strong immunogenicity and high degree of conservation offer key advantages for inducing durable and broad-acting immunity. biorxiv.orgfrontiersin.org Including the N protein in vaccine formulations aims to elicit robust T-cell responses, which are critical for clearing infected cells and mitigating disease severity. frontiersin.org

The N protein is a highly immunogenic protein that is abundantly expressed during an infection, making it a prime target for the cellular immune system. frontiersin.orgnih.gov It has been consistently shown to elicit strong and broad T-cell responses in individuals who have recovered from coronavirus infections. frontiersin.orgnih.govbmj.com This robust response is a key component of viral control and long-term immunity. frontiersin.org

The basis for this potent T-cell stimulation lies in the fact that the N protein contains numerous T-cell epitopes that are recognized by both CD4+ and CD8+ T-cells. frontiersin.orgmedrxiv.org Following a natural infection, T-cell responses against the N protein are often more dominant and long-lived than those against some other viral proteins. biorxiv.orgbiorxiv.org CD8+ T cells, or cytotoxic T lymphocytes (CTLs), are particularly important as they can recognize and eliminate virus-infected cells, a crucial step in clearing the infection, especially in light of evidence that some viruses can spread directly from cell to cell, evading antibodies. frontiersin.orgnih.gov Vaccines designed to include the N protein can therefore induce these essential T-cell responses, which may not be as strongly generated by vaccines targeting only the S protein. frontiersin.orgoup.com

One of the most significant challenges in vaccine development for RNA viruses is their tendency to mutate, leading to new variants that can evade the immune response generated by previous infection or vaccination. frontiersin.org The spike protein, the target of most first-generation COVID-19 vaccines, is particularly prone to mutation. frontiersin.org In contrast, the N protein is highly conserved across different coronaviruses and their variants. frontiersin.orgfrontiersin.orgmdpi.com

This high degree of sequence conservation means that the T-cell epitopes within the N protein remain largely unchanged even as new viral variants emerge. frontiersin.orgfrontiersin.org Consequently, a vaccine that elicits T-cell immunity against the N protein has the potential to offer broad protection against a range of existing and future variants. frontiersin.org This cross-protective efficacy could help mitigate the severity of illness even if the virus has mutated to escape neutralizing antibodies targeting the S protein. frontiersin.org The inclusion of the conserved N protein in multi-epitope or next-generation vaccine designs is therefore seen as a critical strategy to create more universal coronavirus vaccines that provide more durable protection. frontiersin.orgmdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
Ampicillin
Calcitriol
Cefotaxime
Ceftazidime
Ceftriaxone
Cefuroxime
Folic Acid
K31
N-acetylcysteine
PJ34
Racecadotril
Sennoside A
Tannic Acid
Theophylline
Tiopronin
Verteporfin
ZINC0000146942

Role in Diagnostic Assay Development (Mechanistic Basis for Detection)

The nucleocapsid (N) protein of viruses, including the IE-N protein, is a crucial target for diagnostic assays due to its abundance and conserved nature. sinobiological.comnih.gov Its primary role in encapsulating the viral genome and its high expression levels during infection make it an excellent biomarker for detecting the presence of the virus. technologynetworks.comjidc.org

Principles of Antigen Detection Platforms

Antigen detection tests identify the presence of specific viral proteins, like the this compound, in patient samples. sinobiological.com These assays provide a direct method of detecting active viral infections. mdpi.com The fundamental principle involves the use of specific antibodies that bind to the target viral antigen. sinobiological.com

Several immunological techniques are employed for this purpose:

Enzyme-Linked Immunosorbent Assay (ELISA): This laboratory-based method can qualitatively or quantitatively detect the N protein. frontiersin.org In a typical setup, a capture antibody specific to the N protein is coated on a microplate. The patient sample is added, and if the N protein is present, it binds to the capture antibody. A second, detection antibody, which is also specific to the N protein and is linked to an enzyme, is then added. Finally, a substrate is introduced that reacts with the enzyme to produce a measurable signal, such as a color change. mdpi.com

Chemiluminescent Immunoassay (CLIA): CLIA is a high-throughput, automated technique that offers high sensitivity. frontiersin.org Similar to ELISA, it uses antibody-antigen binding, but the detection is based on a chemical reaction that produces light. An anti-N antibody is used to capture the N protein antigen from the sample onto magnetic particles. A subsequent reaction generates a light signal that can be quantified. frontiersin.org

Lateral Flow Immunoassay (LFIA): Commonly known as rapid antigen tests, LFIAs are simple, portable devices that provide results quickly. jidc.orgfrontiersin.org These tests typically use a nitrocellulose membrane containing a test line and a control line. The test line is coated with antibodies specific to the N protein. When the sample is applied, if the N protein is present, it binds to labeled antibodies in the device and flows along the membrane. This complex is then captured by the antibodies at the test line, producing a visible line. jidc.org

Immunofluorescence Assay (IFA): In this technique, antibodies labeled with a fluorescent dye are used to detect the N protein in patient samples. frontiersin.org When the labeled antibody binds to the N protein, it can be visualized using a fluorescence microscope. This method can provide information about the location of the antigen within cells.

Electrochemical Biosensors: These sensors utilize an electrochemical reaction to detect the binding of the N protein to specific antibodies immobilized on an electrode surface. researchgate.net The binding event causes a change in the electrical signal, which can be measured. Some platforms use gold nanoparticles or other nanomaterials to enhance the signal and sensitivity. mdpi.comresearchgate.net

Protein Microarrays: This high-throughput technology allows for the simultaneous detection of multiple antigens. mdpi.com In this setup, a panel of antibodies, including those against the N protein, are spotted onto a solid surface. When a sample is applied, the N protein, if present, will bind to its specific antibody. The binding is then detected using a labeled secondary antibody. mdpi.com

Interactive Table: Comparison of Antigen Detection Platforms for this compound

PlatformPrincipleKey Features
ELISA Enzyme-linked immunosorbent assayLaboratory-based, quantitative/qualitative, high throughput mdpi.comfrontiersin.org
CLIA Chemiluminescent immunoassayAutomated, high throughput, high sensitivity frontiersin.org
LFIA Lateral flow immunoassayRapid, point-of-care, easy to use jidc.orgfrontiersin.org
IFA Immunofluorescence assayVisual detection, cellular localization frontiersin.org
Electrochemical Biosensors Electrochemical signal change upon bindingHigh sensitivity, potential for point-of-care mdpi.comresearchgate.net
Protein Microarrays Multiplexed antibody-antigen bindingHigh throughput, simultaneous detection of multiple analytes mdpi.com

Methodologies for Nucleic Acid Detection Targeting the N Gene

Nucleic acid amplification tests (NAATs) are the gold standard for viral diagnosis due to their high sensitivity and specificity. frontiersin.orgfrontiersin.org These tests detect the genetic material (RNA in the case of many viruses) of the virus, and the gene encoding the N protein is a common target because it is highly conserved. nih.govucdavis.edu

Key methodologies include:

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This is the most widely used NAAT. frontiersin.orgacs.org It involves two main steps: first, the viral RNA is converted into complementary DNA (cDNA) by the enzyme reverse transcriptase. Then, the cDNA is amplified exponentially through a series of temperature cycles in a process called polymerase chain reaction (PCR). The amplification of the target N gene sequence is detected in real-time using fluorescent probes. nih.govmdpi.com

Isothermal Nucleic Acid Amplification: Unlike RT-PCR, which requires thermal cycling, isothermal amplification techniques are performed at a constant temperature. mdpi.commdpi.com This simplifies the instrumentation required, making these methods suitable for point-of-care testing. tandfonline.com

Loop-Mediated Isothermal Amplification (LAMP): LAMP uses a set of four to six primers that recognize multiple regions of the target N gene, leading to rapid and highly specific amplification of the nucleic acid at a constant temperature. tandfonline.comfrontiersin.org The amplification can be detected by various means, including turbidity, color change, or fluorescence. frontiersin.org

Recombinase Polymerase Amplification (RPA): RPA employs recombinase enzymes to facilitate primer binding to the target DNA at a constant temperature, followed by amplification by a DNA polymerase. chemrxiv.org This method is very rapid, often producing results in under 20 minutes.

CRISPR-Based Detection: This novel technology utilizes the CRISPR-Cas system for highly specific detection of nucleic acid sequences. mdpi.com After initial amplification of the target N gene (often using an isothermal method like LAMP or RPA), a CRISPR-Cas enzyme (such as Cas12 or Cas13) is used to recognize the amplified sequence. Upon recognition, the Cas enzyme becomes activated and cleaves reporter molecules, generating a detectable signal. frontiersin.orgmdpi.com

Interactive Table: Research Findings on N Gene Targeted Nucleic Acid Detection

MethodologyTarget Gene(s)Key Findings & Performance
RT-PCR N gene (often with other targets like ORF1ab, E)Considered the "gold standard" for diagnosis with high sensitivity and specificity. frontiersin.orgacs.org The CDC's diagnostic panel targets two regions of the N gene (N1 and N2). nih.govmdpi.com
RT-LAMP N gene, ORF1abCan detect low copy numbers of viral RNA within 40 minutes. frontiersin.org When coupled with a lateral flow biosensor, it can simultaneously amplify and detect multiple gene targets. frontiersin.org
RT-RPA RdRp, E, and N genesCapable of detecting as few as 15 RNA molecules for the N gene within 15 minutes. frontiersin.org
CRISPR-Based Assays E and N genesWhen combined with LAMP, CRISPR-Cas12a based assays can provide highly sensitive and specific detection. frontiersin.org

Future Directions and Emerging Research Avenues

Elucidating the Full Spectrum of Molecular Mechanisms and Regulatory Networks

Future research will focus on unraveling the complete range of molecular mechanisms and regulatory networks influenced by the IE-N protein. The primary function of viral nucleocapsid (N) proteins is to package the viral genome into a ribonucleoprotein (RNP) complex. mdpi.comwikipedia.org However, their roles extend far beyond this structural task. N proteins are known to interact with various host cell components, thereby manipulating cellular processes to favor viral replication and survival. mdpi.comwikipedia.org For instance, the N protein of several coronaviruses can suppress the host's innate immune response, including the interferon and RNA interference (RNAi) pathways. mdpi.comfrontiersin.orgnih.gov

A key area of investigation will be to fully map the protein-protein interaction landscape of the this compound within the host cell. This involves identifying all host factors that the this compound interacts with and understanding the functional consequences of these interactions. Techniques such as co-immunoprecipitation followed by mass spectrometry will be instrumental in this endeavor. Furthermore, elucidating how these interactions modulate signaling pathways, such as those involved in innate immunity (e.g., RIG-I signaling) and cell cycle control, will be a priority. wikipedia.orgijbs.com Some N proteins are known to induce cell cycle arrest, and understanding the precise mechanism by which the this compound might do this is crucial. wikipedia.org

Another critical aspect is understanding the regulatory networks that control the expression and function of the this compound itself. This includes studying the role of post-translational modifications, such as phosphorylation, in modulating its activity and interactions. mdpi.com The dynamic interplay between the this compound and host factors determines the outcome of the infection, and a comprehensive understanding of these networks will be vital for developing effective countermeasures.

Comprehensive Characterization of Novel N Protein Variants and Their Functional Impact

The emergence of viral variants is a continuous challenge in infectious disease research. For RNA viruses, this is often driven by the error-prone nature of their RNA-dependent RNA polymerase. plos.org Mutations in the N protein can have significant functional consequences, potentially altering viral replication, pathogenesis, and the host immune response. mdpi.com Therefore, a crucial future direction is the comprehensive characterization of novel this compound variants.

This research will involve:

Genomic Surveillance: Continuous sequencing of viral isolates to identify emerging mutations in the gene encoding the this compound.

Functional Analysis: Investigating the impact of identified mutations on the protein's function. This includes assessing changes in RNA binding affinity, protein-protein interactions, and the ability to suppress host immune responses. nih.gov Mutations can lead to a loss of function, gain of function, or even a switch in function. nih.govannualreviews.org

Structural Studies: Determining the three-dimensional structures of N protein variants to understand how mutations alter the protein's conformation and interaction interfaces.

A systematic approach to characterizing these variants will help in predicting their potential impact on viral fitness and disease severity. For example, mutations in the N-terminal domain (NTD) or C-terminal domain (CTD) could affect RNA binding or dimerization, respectively, both of which are critical for RNP formation. embopress.org Understanding the functional consequences of these variations is essential for the development of diagnostics, therapeutics, and vaccines that remain effective against evolving viral strains. f1000research.com

Application of Integrative Structural Biology to Solve Full-Length Protein and Complex Structures

A significant challenge in understanding N protein function has been the difficulty in determining the structure of the full-length protein. embopress.orgnih.gov N proteins typically consist of folded domains, such as the N-terminal RNA-binding domain (NTD) and the C-terminal dimerization domain (CTD), connected by intrinsically disordered regions (IDRs). embopress.orgbiorxiv.org These flexible regions have made crystallization and traditional structural determination methods challenging. embopress.orgnih.gov

The future of N protein structural biology lies in an integrative approach, combining multiple techniques to overcome these limitations. uliege.beigbmc.frthermofisher.com This includes:

Cryo-Electron Microscopy (Cryo-EM): This technique is well-suited for studying large, dynamic complexes and can provide near-atomic resolution structures of proteins in their native-like states. thermofisher.comthermofisher.com Recent cryo-EM studies have started to reveal the structure of full-length N proteins and their complexes with RNA. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is powerful for studying the structure and dynamics of disordered protein regions and can provide insights into conformational changes upon binding to RNA or other proteins. uliege.be

X-ray Crystallography: While challenging for the full-length protein, crystallography remains a valuable tool for obtaining high-resolution structures of individual folded domains. embopress.org

Mass Spectrometry (MS): MS can provide complementary information on sample purity, stoichiometry, and protein-protein or protein-nucleic acid interactions. thermofisher.com

Computational Modeling: Advanced computational methods, such as molecular dynamics simulations and protein structure prediction algorithms like AlphaFold, can help to integrate data from different experimental techniques and build comprehensive models of the full-length protein and its complexes. researchgate.netiucr.orgnih.govacs.org

By combining these approaches, researchers can aim to generate a complete and accurate 3D structural model of the this compound, both in its free state and in complex with viral RNA and host factors. This will provide invaluable insights into its mechanism of action and guide the rational design of targeted antiviral therapies.

Development of Next-Generation Antiviral Strategies Targeting N Protein

The this compound represents an attractive target for the development of novel antiviral drugs due to its crucial roles in the viral life cycle and its relatively high degree of conservation among viral strains. frontiersin.orgnih.govsynthelis.com Future antiviral strategies will likely focus on several key aspects of N protein function:

Inhibiting RNA Binding: The primary function of the N protein is to bind and package the viral RNA. Small molecules that target the RNA-binding pocket in the N-terminal domain (NTD) could disrupt this interaction and inhibit viral replication. frontiersin.orgbiorxiv.org This has been shown to be a viable strategy for other coronaviruses. embopress.org

Interfering with Oligomerization: The dimerization and subsequent higher-order oligomerization of the N protein are essential for the formation of the ribonucleoprotein complex. frontiersin.org Compounds that stabilize the dimer interface or prevent oligomerization could effectively block viral assembly. frontiersin.org

Disrupting Liquid-Liquid Phase Separation: Recent studies have shown that N proteins can undergo liquid-liquid phase separation (LLPS) with viral RNA, which is thought to facilitate the formation of viral replication compartments. ijbs.comresearchgate.net Targeting the factors that drive LLPS could represent a novel antiviral approach.

Targeting Host-Protein Interactions: As the interaction network of the this compound with host factors is elucidated, specific interactions that are critical for viral replication can be targeted.

RNA-based Therapeutics: Approaches like RNA interference (iRNA) and antisense oligonucleotides could be designed to specifically target and degrade the mRNA encoding the this compound, thereby preventing its synthesis. jci.orgfrontiersin.org

The development of broad-spectrum antivirals that are effective against multiple viral species or variants is a major goal. jci.org Given the conserved nature of the N protein, inhibitors targeting this protein have the potential for such broad activity. nih.gov

Therapeutic StrategyTargetPotential Outcome
Small Molecule InhibitorsRNA-binding pocket of NTDInhibition of viral genome packaging
Protein-Protein Interaction StabilizersDimerization interface of CTDInterference with RNP formation
LLPS ModulatorsDisordered regions involved in phase separationDisruption of viral replication compartments
RNA Interference (iRNA)This compound mRNADegradation of viral mRNA, preventing protein synthesis

Exploring N Protein's Contribution to Long-term Host Cellular Consequences and Viral Persistence

While much research focuses on the acute phase of viral infection, the long-term consequences for the host cell are less understood. The this compound may play a significant role in these long-term effects and in viral persistence.

Future research in this area will explore:

Modulation of Host Gene Expression: The N protein can interact with host cell machinery involved in transcription and translation. wikipedia.org Investigating how the this compound might persistently alter host gene expression profiles long after the initial infection is crucial.

Induction of Chronic Inflammation: Some N proteins can activate inflammatory pathways, such as NF-κB signaling and the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines. ijbs.comresearchgate.net This could contribute to chronic inflammation and long-term tissue damage.

Role in Viral Persistence: While many RNA viruses cause acute infections, some can establish persistent infections where viral RNA and proteins remain in the host for extended periods. plos.org The mechanisms by which the this compound might contribute to the establishment and maintenance of viral persistence, potentially by evading immune clearance, needs to be investigated. plos.org This could involve the sequestration of viral RNA in specific cellular compartments or the modulation of host immune responses to tolerate the ongoing presence of the virus. plos.org

Cellular Stress and Apoptosis: The N protein can influence cell death pathways. ijbs.comnih.gov Understanding how the this compound modulates apoptosis and other cellular stress responses will provide insights into the long-term fate of infected cells and the potential for long-term pathology.

By elucidating the role of the this compound in these long-term processes, researchers can better understand the full spectrum of the viral infection and develop strategies to mitigate chronic disease associated with it.

Q & A

Q. What is the functional role of IE-N protein in viral gene expression, and how can its activity be experimentally validated?

this compound, encoded by the Immediate-Early Regulatory Protein IE-N gene in Autographa californica multiple nuclear polyhedrosis virus (AcMNPV), is critical for initiating viral gene expression post-infection . To validate its activity, researchers often employ:

  • Gene knockout/knockdown : Silencing IE-N via CRISPR/Cas9 or RNAi to observe downstream effects on viral replication.
  • Reporter gene assays : Using constructs like pSV2-cat (chloramphenicol acetyltransferase) to measure promoter activity under IE-N regulation .
  • qRT-PCR : Quantifying immediate-early viral gene expression in IE-N-deficient vs. wild-type systems .

Q. What experimental methodologies are recommended for detecting this compound in host cells?

  • Western blotting : Use antibodies specific to IE-N (e.g., polyclonal antibodies raised against recombinant IE-N).
  • Immunofluorescence microscopy : Localize IE-N in infected cells using fluorescently tagged antibodies .
  • Mass spectrometry : Identify IE-N peptides in infected cell lysates via LC-MS/MS, cross-referenced with viral genome databases .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in host immune modulation be resolved?

Conflicting results (e.g., pro-inflammatory vs. immunosuppressive effects) may arise from:

  • Model system variability : Differences in host species (e.g., insect vs. mammalian cells) .
  • Experimental design : Control for infection kinetics (time-course studies) and use orthogonal validation (e.g., RNA-seq alongside proteomics) .
  • Data normalization : Apply statistical frameworks like ANOVA with post-hoc tests to account for batch effects .

Q. What strategies are effective for mapping this compound-protein interactions (PPIs) in viral replication complexes?

  • Co-Immunoprecipitation (Co-IP) : Combine IE-N-specific antibodies with crosslinking agents (e.g., formaldehyde) to stabilize transient interactions .
  • Yeast Two-Hybrid (Y2H) screening : Identify IE-N-binding partners using a cDNA library from infected hosts .
  • BioID proximity labeling : Fuse IE-N with a biotin ligase (BirA*) to label interacting proteins for streptavidin-based enrichment .

Q. How can structural insights into this compound inform rational design of antiviral agents?

  • Cryo-EM/X-ray crystallography : Resolve IE-N’s 3D structure to identify druggable pockets (e.g., ATP-binding sites) .
  • Molecular dynamics simulations : Model conformational changes in IE-N during DNA binding or oligomerization .
  • AI-driven docking : Use tools like AlphaFold2 or ProtENN to predict IE-N-ligand interactions and screen compound libraries .

Q. What bioinformatics pipelines are robust for annotating IE-N homologs in understudied baculoviruses?

  • Sequence alignment : Perform BLASTp against the NCBI nr database with IE-N reference sequences (e.g., AcMNPV IE-N).
  • Phylogenetic analysis : Construct maximum-likelihood trees using MEGA-X to trace evolutionary divergence .
  • Motif discovery : Use MEME Suite to identify conserved domains (e.g., zinc fingers) across homologs .

Methodological & Data Analysis Questions

Q. How should researchers address low reproducibility in IE-N functional assays?

  • Standardized protocols : Adopt NIH guidelines for preclinical studies (e.g., rigor in sample size, blinding) .
  • Reagent validation : Certify antibody specificity using knockout cell lines and recombinant protein controls .
  • Open data practices : Share raw data (e.g., via Zenodo) and computational workflows (e.g., Jupyter notebooks) .

Q. What computational tools are optimal for predicting IE-N’s regulatory networks?

  • Cytoscape : Integrate RNA-seq, ChIP-seq, and PPI data to visualize IE-N-centric pathways .
  • STRING database : Query experimentally validated interactions and enrich pathways (e.g., KEGG, GO) .
  • Machine learning : Train random forest models on transcriptomic data to rank IE-N target genes .

Emerging Research Directions

Q. Can AI models like AlphaFold or ProtENN resolve IE-N’s tertiary structure in the absence of experimental data?

While AlphaFold predicts structures with high confidence (pLDDT >90), IE-N’s dynamic regions (e.g., disordered domains) may require experimental validation via NMR or hydrogen-deuterium exchange (HDX) .

Q. How can multi-omics approaches elucidate IE-N’s dual role in viral replication and host immune evasion?

  • Spatial transcriptomics : Map IE-N expression gradients in infected tissues (e.g., in situ hybridization).
  • Metabolomics : Profile IE-N-induced changes in host metabolites (e.g., ATP levels) via LC-HRMS .
  • Single-cell RNA-seq : Resolve heterogeneity in IE-N activity across individual host cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.